Dabigatran-13C6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-WLDHFFRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678646 | |
| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210608-88-0 | |
| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dabigatran-13C6 chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of Dabigatran-13C6, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development.
Chemical Properties
This compound is a stable isotope-labeled version of Dabigatran, where six carbon atoms on the phenyl ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, such as pharmacokinetic and metabolic studies of Dabigatran.[1][2]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Data for unlabeled Dabigatran is included for comparison.
| Property | This compound | Dabigatran (unlabeled) |
| Molecular Formula | C₁₉¹³C₆H₂₅N₇O₃[3] | C₂₅H₂₅N₇O₃[4] |
| Molecular Weight | 477.47 g/mol [3] | 471.51 g/mol [5] |
| CAS Number | 1210608-88-0[3] | 211914-51-1[5] |
| Appearance | White to Brown Solid[5] | Tan Solid[6] |
| Melting Point | Not explicitly reported for labeled compound | 268-272 °C[5] |
| Solubility | Soluble in aqueous acid.[5] | Soluble in aqueous acid.[5] |
| Isotopic Enrichment | Minimum 99% ¹³C[3] | Not Applicable |
| Purity | Minimum 95%[3] | Not specified |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the key step being the introduction of the ¹³C₆-labeled phenyl group. A reported synthesis of carbon-13 labeled Dabigatran Etexilate starts from aniline-¹³C₆ and is accomplished in eight steps with a 6% overall yield.[7] The final conversion of the etexilate prodrug to this compound is achieved through hydrolysis.
A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
While the exact, detailed industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis based on published literature for related compounds is provided below.[7][8]
Step 1: Synthesis of ¹³C₆-labeled N-phenylglycine derivative Aniline-¹³C₆ is reacted with an appropriate haloacetic acid ester in the presence of a base to yield the corresponding N-phenylglycine ester derivative.
Step 2: Coupling and Cyclization The ¹³C₆-labeled N-phenylglycine derivative is coupled with a substituted aminobenzoic acid derivative. The resulting intermediate undergoes cyclization, typically in the presence of a dehydrating agent or under thermal conditions, to form the benzimidazole core.
Step 3: Final Assembly The benzimidazole intermediate is then coupled with the appropriate side chain to form Dabigatran Etexilate-¹³C₆.
Step 4: Hydrolysis to Dabigatran-¹³C₆ The etexilate group of Dabigatran Etexilate-¹³C₆ is hydrolyzed under acidic or basic conditions to yield the final product, Dabigatran-¹³C₆.
Mechanism of Action and Signaling Pathway
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[9] It binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[10][11] This inhibition occurs for both free and clot-bound thrombin.[12] The mechanism of action is independent of antithrombin III.
The following diagram illustrates the position of Dabigatran's action within the coagulation cascade.
Caption: Dabigatran's inhibition of thrombin in the coagulation cascade.
Experimental Protocols: Use as an Internal Standard
This compound is widely used as an internal standard in the quantification of Dabigatran in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Sample Preparation for Plasma Analysis
A typical protocol for the extraction of Dabigatran from human plasma is as follows:[2]
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of a protein precipitation solvent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
UPLC-MS/MS Conditions
The following table summarizes typical UPLC-MS/MS conditions for the analysis of Dabigatran.[2][13]
| Parameter | Condition |
| UPLC Column | Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C8) |
| Mobile Phase | Gradient elution with a mixture of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dabigatran) | m/z 472.2 → 289.1 |
| MRM Transition (this compound) | m/z 478.2 → 295.2 |
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For more specific applications and detailed protocols, consulting the primary literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dabigatran CAS#: 211914-51-1 [m.chemicalbook.com]
- 6. Dabigatran | 211914-51-1 [chemicalbook.com]
- 7. Carbon-13 and carbon-14 labeled dabigatran etexilate and tritium labeled dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. droracle.ai [droracle.ai]
- 10. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. litfl.com [litfl.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dabigatran-13C6
This technical guide provides a detailed examination of the mass spectrometry fragmentation of Dabigatran-13C6, a stable isotope-labeled internal standard crucial for the quantitative analysis of the direct thrombin inhibitor, Dabigatran. This document is intended for researchers, scientists, and drug development professionals who utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and therapeutic drug monitoring.
Introduction to Dabigatran and the Role of this compound
Dabigatran is an oral anticoagulant that acts as a direct, reversible inhibitor of thrombin. Its prodrug, Dabigatran etexilate, is administered and rapidly converted to the active form, Dabigatran. Accurate quantification of Dabigatran in biological matrices like human plasma is essential for clinical research and patient management. To achieve high precision and accuracy in LC-MS/MS assays, a stable isotope-labeled internal standard is employed to correct for matrix effects and variations in sample processing and instrument response. This compound, which is structurally identical to Dabigatran but enriched with six Carbon-13 isotopes, is the preferred internal standard for this purpose.[1]
Mass Spectrometry Fragmentation Pathway
Under positive electrospray ionization (ESI+), both Dabigatran and this compound are protonated to form the precursor ions, [M+H]⁺. Collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation of these precursor ions into characteristic product ions.
The primary fragmentation of Dabigatran involves the cleavage of the amide bond, leading to the formation of a stable product ion. For this compound, this same fragmentation occurs, but the resulting product ion has a mass-to-charge ratio (m/z) that is 6 Da higher than the corresponding fragment of unlabeled Dabigatran, confirming that the six ¹³C atoms are retained within this major fragment.
The precursor ion of Dabigatran is observed at an m/z of approximately 472.2, which fragments into a primary product ion at m/z 289.1.[2][3] For this compound, the precursor ion is found at m/z 478.2, which yields a corresponding product ion at m/z 295.2.[2][4] This consistent mass shift of +6 Da between the analyte and its internal standard is ideal for specific and reliable quantification using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The MRM transitions used for the quantification of Dabigatran and its internal standard, this compound, are summarized below. These values are foundational for setting up a selective and sensitive LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Dabigatran | 472.20 | 289.10 | ESI+ |
| This compound (IS) | 478.20 | 295.20 | ESI+ |
| Table 1: Key MRM transitions for Dabigatran and this compound.[2][4] |
Experimental Protocols
A robust and reproducible LC-MS/MS method requires optimized sample preparation and chromatographic separation. The following protocols are synthesized from validated methods reported in the literature.
Two common methods for extracting Dabigatran from human plasma are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation:
-
To a plasma sample, add an appropriate volume of the internal standard (this compound) solution.
-
Add a precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.[5]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Dabigatran and this compound from the cartridge using a strong organic solvent like methanol.[2]
-
Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Column: A C18 reverse-phase column is commonly used for separation. Examples include GL Sciences Ace C18 (150 mm × 4.6 mm, 5 µm) or Acquity UPLC BEH C8 (100 mm × 1 mm, 1.7 µm).[2][5]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase and an organic phase.
-
Flow Rate: Dependent on the column dimensions, typically ranging from 0.4 mL/min to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.
-
Instrument: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in MRM mode.[4]
-
Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Dabigatran and this compound as detailed in Table 1.[2]
Conclusion
The use of this compound as an internal standard is fundamental to the development of robust, accurate, and precise LC-MS/MS methods for the quantification of Dabigatran. A thorough understanding of its fragmentation pattern, characterized by a predictable +6 Da mass shift in both the precursor and major product ion relative to the unlabeled analyte, allows for highly selective detection in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for researchers to establish and validate high-performance bioanalytical assays for this critical anticoagulant.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Certificate of Analysis and Purity Assessment of Dabigatran-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies associated with Dabigatran-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the direct thrombin inhibitor, Dabigatran.
Introduction to this compound
Dabigatran is a potent, reversible, direct thrombin inhibitor used clinically as an anticoagulant for the prevention of stroke and systemic embolism.[1] In pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications, a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest levels of accuracy and precision. This compound serves this role, where six carbon-12 atoms in the carbamimidoylphenyl moiety are replaced with carbon-13 isotopes.[2] This modification renders the molecule chemically identical to Dabigatran but mass-shifted, allowing it to be distinguished by a mass spectrometer. The co-analysis of this compound with the unlabeled analyte mitigates variability from sample preparation and matrix effects, ensuring robust and reliable quantification.
A comprehensive Certificate of Analysis (CoA) and a thorough understanding of the purity assessment protocols are paramount for ensuring the quality and suitability of this compound as a reference standard.
The Certificate of Analysis (CoA): A Summary of Quality
The CoA is a formal document that certifies that a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides critical quantitative data on its identity, purity, and composition. While specific values may vary by manufacturer and batch, a typical CoA will include the data summarized below.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification / Method | Typical Value |
| Identification | ||
| Product Name | - | This compound |
| CAS Number | - | 1210608-88-0[2][3] |
| Unlabeled CAS | - | 211914-51-1[2] |
| Molecular Formula | Mass Spectrometry | C₁₉¹³C₆H₂₅N₇O₃[3] |
| Molecular Weight | Mass Spectrometry | 477.47 g/mol [3] |
| Purity & Composition | ||
| Chemical Purity | HPLC/UPLC (e.g., at 225 nm) | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % ¹³C[3] |
| Isotopic Enrichment | Mass Spectrometry | Confirmed |
| Physical Properties | ||
| Appearance | Visual Inspection | White to Off-White Solid |
| Solubility | - | Refer to CoA for specific solvent[3] |
| Safety & Storage | ||
| Storage Conditions | - | Store under recommended conditions[4] |
Experimental Protocols for Purity and Identity Assessment
The certification of this compound relies on a suite of analytical techniques designed to confirm its structure, quantify its chemical purity, and verify its isotopic enrichment.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of this compound, separating it from any organic impurities.
Methodology:
-
Instrumentation : A standard HPLC or UPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 100 x 3.0 mm, 2.2 µm particle size) is commonly used.[5]
-
Mobile Phase : A gradient elution is typically employed to ensure the separation of all potential impurities. A common mobile phase system consists of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile) as Mobile Phase B.[5]
-
Detection : UV detection is set at a wavelength where Dabigatran exhibits strong absorbance, such as 225 nm.[5]
-
Quantification : Purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 3.0 mm, 2.2 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.3 - 1.0 mL/min[5][6] |
| Column Temperature | 30 - 40 °C[5] |
| Detection Wavelength | 225 nm[5] |
| Injection Volume | 5 - 20 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for confirming the identity (molecular weight) and assessing the isotopic enrichment of this compound.
Methodology:
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI mode is used to generate the protonated molecular ion [M+H]⁺.
-
Analysis Mode :
-
Full Scan : To confirm the mass of the parent ion, which should correspond to the ¹³C₆-labeled molecule (m/z 478.2).
-
Multiple Reaction Monitoring (MRM) : For ultimate sensitivity and specificity, MRM is used. A specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This confirms the structure and is the basis for quantification in bioanalytical assays.[7][8]
-
-
Isotopic Enrichment Assessment : The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of the M+6 peak (corresponding to the fully labeled this compound) compared to the M+0 (unlabeled) and other intermediate peaks (M+1 to M+5) is used to calculate the isotopic purity.[9]
Table 3: Typical LC-MS/MS Parameters for Identity and Isotopic Enrichment
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Dabigatran Precursor Ion [M+H]⁺ | m/z 472.2[7][8] |
| Dabigatran Product Ion | m/z 289.1[7][10] |
| This compound Precursor Ion [M+H]⁺ | m/z 478.2[7][8] |
| This compound Product Ion | m/z 295.2[7][8] |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is used to confirm that the synthesized this compound has the correct atomic connectivity. ¹H-NMR and ¹³C-NMR spectra are compared against a well-characterized, unlabeled Dabigatran reference standard. The ¹³C-NMR will show characteristic signals for the six labeled carbon atoms, confirming the position of the isotopic labels.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the certification process and a typical analytical procedure.
Caption: A high-level workflow for the synthesis and certification of this compound.
Caption: Detailed workflow for chemical purity assessment using LC-MS.
References
- 1. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1210608-88-0 | LGC Standards [lgcstandards.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. actascientific.com [actascientific.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Carbon-13 Labeled Dabigatran in Advancing Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental research applications of carbon-13 (¹³C) labeled dabigatran. The incorporation of a stable, heavy isotope of carbon into the dabigatran molecule provides a powerful tool for researchers, primarily in the precise quantification of the drug in biological matrices and in understanding its metabolic fate. This guide details the experimental protocols, presents key quantitative data, and visualizes the workflows where ¹³C-dabigatran is a critical component.
Quantitative Bioanalysis using ¹³C-Dabigatran as an Internal Standard
The most prevalent application of ¹³C-labeled dabigatran is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The co-elution of the stable isotope-labeled standard with the unlabeled drug allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[3]
Experimental Protocol: Quantification of Dabigatran in Human Plasma
This protocol outlines a typical workflow for the determination of dabigatran concentrations in human plasma samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for isolating dabigatran from complex biological matrices like plasma.
-
Internal Standard Spiking: To 500 µL of plasma, add 2.5 ng of ¹³C₆-dabigatran (in 5 µL of water).[4]
-
Sample Pre-treatment: Centrifuge the sample at 13,000 rpm for 5 minutes.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Agilent Bond Elut, 30 mg, 1 mL) by sequentially passing 500 µL of methanol and 500 µL of HPLC-grade water.[4]
-
Sample Loading: Apply 200 µL of the pre-treated plasma supernatant to the conditioned cartridge.[4]
-
Washing: Wash the cartridge with 500 µL of HPLC-grade water to remove interfering substances.[4]
-
Elution: Elute the analyte and internal standard from the cartridge into a clean collection tube using 500 µL of methanol, followed by 500 µL of propan-2-ol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C8, 100 mm × 1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing 0.1% formic acid, is common.[1]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[3]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both dabigatran and ¹³C₆-dabigatran. This provides high selectivity and sensitivity.
-
Quantitative Data for LC-MS/MS Methods
The following tables summarize key quantitative parameters from published methods for dabigatran analysis using ¹³C-labeled internal standards.
| Parameter | Dabigatran | ¹³C₆-Dabigatran (IS) | Reference |
| Precursor Ion (m/z) | 472.20 | 478.20 | [2] |
| Product Ion (m/z) | 289.10 | 295.20 | [2] |
| Linearity Range | 1.016 - 304.025 ng/mL | N/A | [2] |
| Correlation Coefficient (r²) | > 0.995 | N/A | [2] |
| Lower Limit of Quantification (LLOQ) | 2 µg/L (≈ 2 ng/mL) | N/A | [1] |
| Intra-day Precision (%CV) | < 11.3% | N/A | [1] |
| Inter-day Precision (%CV) | < 11.3% | N/A | [1] |
| Accuracy | 93.8% - 108.8% | N/A | [1] |
Table 1: LC-MS/MS Method Parameters for Dabigatran Quantification.
Experimental Workflow Visualization
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
While carbon-14 (¹⁴C) is more commonly used for ADME studies due to the ease of detection of its radioactive decay, the principles apply to stable isotopes like ¹³C as well.[5] Isotopic labeling allows researchers to trace the fate of a drug molecule and its metabolites throughout the body.
In these studies, ¹³C-labeled dabigatran etexilate would be administered to test subjects (animal or human). Subsequent analysis of plasma, urine, and feces at various time points can reveal:
-
Absorption: The rate and extent to which the drug is absorbed into the bloodstream.
-
Distribution: The tissues and organs where the drug and its metabolites accumulate.
-
Metabolism: The biotransformation of the parent drug into various metabolites. The mass shift introduced by the ¹³C label helps in distinguishing drug-related material from endogenous compounds in mass spectrometry.
-
Excretion: The routes (e.g., renal, fecal) and rate at which the drug and its metabolites are eliminated from the body.
Logical Flow of an ADME Study
Synthesis of ¹³C-Labeled Dabigatran
The synthesis of ¹³C-dabigatran etexilate is a multi-step process. A reported synthesis involves an eight-step sequence starting from aniline-¹³C₆. While detailed step-by-step protocols for the labeled synthesis are often proprietary, the general synthetic routes for unlabeled dabigatran etexilate provide a roadmap. These syntheses typically involve the coupling of key intermediates to build the benzimidazole core, followed by the addition of the side chains. The ¹³C label is introduced early in the synthesis via a labeled starting material to ensure its stable incorporation into the final molecule's core structure.
Conclusion
Carbon-13 labeled dabigatran is an indispensable tool in modern drug research and development. Its primary application as an internal standard in LC-MS/MS assays has enabled the development of highly accurate and reliable methods for therapeutic drug monitoring and pharmacokinetic studies. While less common than ¹⁴C for ADME studies, the principles of isotopic labeling for tracing the metabolic fate of drugs are analogous. The availability of ¹³C-dabigatran continues to support research that ensures the safe and effective use of this important anticoagulant.
References
- 1. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]
Dabigatran-13C6: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Dabigatran-13C6 in various organic solvents. While specific quantitative solubility data for the isotopically labeled this compound is proprietary and typically found in the Certificate of Analysis provided by the manufacturer, this document compiles available data for the parent compound, Dabigatran, and its prodrug, Dabigatran etexilate. The solubility of these compounds is expected to be comparable to this compound due to their structural similarities.
Core Data Presentation: Solubility Summary
The following table summarizes the known solubility of Dabigatran and Dabigatran etexilate in common organic solvents. This information is crucial for the preparation of stock solutions and for various in vitro and in vivo experimental setups.
| Compound | Solvent | Solubility |
| Dabigatran | Dimethyl Sulfoxide (DMSO) | ~0.5 mg/mL |
| Ethanol | ~0.01 mg/mL | |
| Dabigatran Etexilate | Dimethyl Sulfoxide (DMSO) | ≥36.19 mg/mL |
| Ethanol | Slightly soluble | |
| Methanol | Freely soluble | |
| Isopropanol | Sparingly soluble |
Note: The solubility of Dabigatran etexilate is notably higher in organic solvents compared to the active form, Dabigatran. The conversion of the prodrug to the active drug is a key consideration in experimental design.
Experimental Protocols: Determining Drug Solubility
The determination of a drug's solubility is a fundamental step in pharmaceutical research. A commonly employed and reliable method is the shake-flask method , which is a thermodynamic solubility assay.
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
The compound of interest (e.g., this compound)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent in a vial. This ensures that the solution will reach saturation.
-
Equilibration: The vials are sealed and placed in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the samples are centrifuged at a high speed to pellet the undissolved solid.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved compound is then quantified using a validated HPLC method.
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Mandatory Visualization: Dabigatran's Mechanism of Action
Dabigatran is a direct thrombin inhibitor. It exerts its anticoagulant effect by binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. The following diagram illustrates the simplified coagulation cascade and the point of intervention by Dabigatran.
The diagram above illustrates the final common pathway of the coagulation cascade where Prothrombin is converted to its active form, Thrombin. Thrombin then acts as a catalyst for the conversion of soluble Fibrinogen into insoluble Fibrin, which forms the meshwork of a blood clot. Dabigatran directly inhibits Thrombin, thereby blocking this crucial step and preventing clot formation.
Methodological & Application
LC-MS/MS method development for Dabigatran-13C6 quantification.
An LC-MS/MS method provides a sensitive and specific approach for the quantification of the direct thrombin inhibitor Dabigatran in biological matrices. This document outlines a detailed protocol for the determination of Dabigatran in human plasma, utilizing its stable isotope-labeled internal standard, Dabigatran-13C6, for accurate quantification. The method is suitable for researchers, scientists, and professionals involved in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Dabigatran is an oral anticoagulant that acts as a direct thrombin inhibitor.[1] It is administered as the prodrug, Dabigatran etexilate, which is rapidly converted to the active form, Dabigatran.[1][2] While routine monitoring is not always required, the measurement of Dabigatran plasma concentrations is crucial in specific clinical scenarios, such as suspected overdose, renal impairment, or assessment of drug interactions.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying Dabigatran due to its high sensitivity and specificity.[4][5] This application note details a robust method using protein precipitation for sample cleanup and UPLC-MS/MS for analysis, with this compound as the internal standard (IS) to correct for matrix effects and variability during sample processing.[6][7][8]
Experimental Protocols
Materials and Reagents
-
Dabigatran reference standard
-
This compound (Internal Standard)
-
LC-MS grade water[6]
-
Drug-free human plasma
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of Dabigatran and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol/water to create a series of working standard solutions for calibration curve (CC) and quality control (QC) samples.[6]
-
Internal Standard (IS) Working Solution: Prepare a working IS solution (e.g., 20 µg/L) in methanol or acetonitrile.[6]
-
CC and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate working standard solutions into drug-free human plasma to achieve the desired concentration range (e.g., 1 to 500 ng/mL).[7][8]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[6]
-
Add the internal standard solution. For example, add 900 µL of the IS working solution in methanol/water to the plasma.[6]
-
Vortex mix the sample for approximately 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes at room temperature to pellet the precipitated proteins.[6]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS System and Conditions
The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | UPLC BEH C8 (100 mm x 1 mm, 1.7 µm)[8] or Phenyl (50 mm x 2.1 mm, 1.7 µm)[6][9] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] or 10 mM Ammonium Formate[4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[4][8] |
| Flow Rate | 0.3 - 0.4 mL/min[1][6] |
| Gradient Elution | A gradient should be optimized to ensure separation from matrix components. |
| Injection Volume | 1 - 5 µL[6] |
| Column Temperature | 30 - 50 °C[1][6] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8][10] |
| Capillary Voltage | Optimized for instrument (e.g., 0.35 kV)[6] |
| Source Temperature | 105 - 150 °C[6] |
| Desolvation Temperature | 480 °C[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][10] |
| MRM Transition: Dabigatran | m/z 472.2 → 289.2 (Quantifier)[6][7][9][10] / m/z 472.2 → 306.2 (Qualifier)[6][9] |
| MRM Transition: this compound | m/z 478.2 → 295.2 (Quantifier)[6][7][9] / m/z 478.2 → 312.2 (Qualifier)[6][9] |
| Collision Gas | Argon |
Visualization of Protocols
Caption: Workflow for Dabigatran quantification in plasma.
Caption: Relationship between Analyte and Internal Standard.
Typical Method Performance
The described method, when validated according to regulatory guidelines, typically exhibits the performance characteristics summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Value |
|---|---|
| Linearity Range | 1.0 - 500 ng/mL (or µg/L)[7][8] |
| Correlation Coefficient (r²) | > 0.99[5][7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.0 ng/mL (or µg/L)[6][8] |
| Intra- & Inter-day Precision (%CV) | < 15%[8][11] |
| Intra- & Inter-day Accuracy (%) | 85 - 115%[8][11] |
| Mean Recovery (%) | > 85%[11] |
Conclusion
The LC-MS/MS method detailed in this document provides a rapid, sensitive, and reliable protocol for the quantification of Dabigatran in human plasma. The simple protein precipitation step offers a high-throughput sample preparation solution, while the use of a stable isotope-labeled internal standard (this compound) ensures accuracy and precision. This method is well-suited for pharmacokinetic research and can be adapted for clinical therapeutic drug monitoring of Dabigatran.[7][8]
References
- 1. actascientific.com [actascientific.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. endotell.ch [endotell.ch]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Dabigatran in Human Plasma Using Dabigatran-13C6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dabigatran is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. Accurate and reliable quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive method for the determination of dabigatran in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dabigatran-13C6 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high precision and accuracy.[1]
Methodology
This protocol outlines two common and effective sample preparation techniques for the extraction of dabigatran and this compound from human plasma: Protein Precipitation and Solid-Phase Extraction.
Protein Precipitation (PPT) Protocol
Protein precipitation is a rapid and straightforward method for sample clean-up.[2][3]
Materials:
-
Human plasma samples
-
This compound solution (Internal Standard)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[2][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[6][7]
Materials:
-
Human plasma samples
-
This compound solution (Internal Standard)
-
SPE cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium formate
-
Formic acid
-
Water, HPLC grade
-
SPE vacuum manifold
Procedure:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 or C8 reverse-phase column (e.g., Acquity UPLC BEH C8, 100 mm × 1 mm, 1.7 µm)[2]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[2][5]
-
Flow Rate: 0.25 - 0.5 mL/min[5]
-
Injection Volume: 2-10 µL
-
Column Temperature: 40-50 °C
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5][8]
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods.
Table 1: Linearity and Sensitivity
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Linearity Range | 2-500 µg/L | 1.016-304.025 ng/mL | [2][6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | [6][8] |
| Lower Limit of Quantification (LLOQ) | 2 µg/L | 1.016 ng/mL | [2][6] |
Table 2: Accuracy and Precision
| Method | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Protein Precipitation | Low (5 µg/L) | < 11.3% | < 11.3% | 93.8-108.8% | [2] |
| Medium (75 µg/L) | < 11.3% | < 11.3% | 93.8-108.8% | [2] | |
| High (400 µg/L) | < 11.3% | < 11.3% | 93.8-108.8% | [2] | |
| Solid-Phase Extraction | Low | < 15% | < 15% | 85-115% | [6] |
| Medium | < 15% | < 15% | 85-115% | [6] | |
| High | < 15% | < 15% | 85-115% | [6] |
Table 3: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Recovery | ≥98% | 93-102% | [9] |
| Matrix Effect | Not significant | Not significant | [9] |
Stability
Dabigatran etexilate, the prodrug of dabigatran, is sensitive to moisture and high temperatures.[10][11] It is recommended to store samples at -20°C or below.[12] Dabigatran has been found to be stable in plasma for at least 30 days at -20°C.[12] For long-term storage, temperatures of -70°C are advisable.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Dabigatran quantification in plasma.
Caption: Dabigatran's mechanism and metabolic pathway.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 11. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dabigatran-13C6 in Clinical Pharmacology Studies
Introduction: Dabigatran-13C6, a stable isotope-labeled version of the direct thrombin inhibitor dabigatran, is a critical tool in clinical pharmacology. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it precisely mirrors the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability. This ensures the high accuracy and precision required for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies.
Application Notes
This compound is indispensable for the accurate quantification of dabigatran in various biological matrices, most commonly human plasma. This capability is foundational for several key areas of clinical pharmacology research:
-
Pharmacokinetic (PK) Studies: Accurate measurement of dabigatran concentrations over time is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Clinical studies utilize this compound to determine key PK parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[1][2] This data informs appropriate dosing regimens.[3] Dabigatran exhibits a predictable pharmacokinetic profile, reaching peak plasma concentrations about 2 hours after oral administration in healthy volunteers.[4]
-
Bioequivalence (BE) Studies: These studies compare the bioavailability of a generic drug product to the brand-name drug. The precision afforded by using this compound as an internal standard is critical for establishing bioequivalence within narrow statistical confidence intervals.
-
Drug-Drug Interaction (DDI) Studies: Dabigatran etexilate (the prodrug) is a substrate for the P-glycoprotein (P-gp) efflux transporter.[5][6] Co-administration with P-gp inhibitors (e.g., verapamil, amiodarone, ketoconazole) can increase dabigatran absorption and exposure, while P-gp inducers can decrease it.[7][8] Studies quantifying these changes rely on robust bioanalytical methods using this compound to investigate the clinical significance of such interactions.[9] Dabigatran itself is not a substrate for P-gp and is not metabolized by cytochrome P450 enzymes, minimizing the risk of many metabolic DDIs.[1][5]
-
Special Population Studies: The pharmacokinetics of dabigatran can be altered in specific populations, such as patients with renal impairment, as the drug is predominantly cleared by the kidneys.[4] Clinical studies in these populations use this compound to accurately quantify dabigatran exposure and guide necessary dose adjustments.[3]
Experimental Protocols
A validated LC-MS/MS method is the cornerstone for leveraging this compound in clinical research. Below is a representative protocol for the quantification of dabigatran in human plasma.
Protocol: Quantification of Dabigatran in Human Plasma via LC-MS/MS
This protocol outlines a validated method for determining dabigatran concentrations in human plasma samples using this compound as an internal standard.[10]
1. Sample Preparation (Solid Phase Extraction)
-
Spike 1.0 mL of human plasma with the this compound internal standard solution.
-
Vortex the mixture briefly.
-
Load the plasma sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water) to remove interferences.
-
Elute dabigatran and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: GL Sciences Ace C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[10]
-
Mobile Phase: A mixture of 2 mM ammonium formate, methanol, and acetonitrile (e.g., in a 20:40:40 v/v/v ratio).[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Data Analysis: The concentration of dabigatran in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Quantitative Data
The following tables summarize key validation and pharmacokinetic parameters from clinical studies where this compound was likely employed as an internal standard for quantification.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.016 - 304.025 ng/mL | [10] |
| Correlation Coefficient (r²) | > 0.995 | [10] |
| Lower Limit of Quantification (LLOQ) | 1.016 ng/mL | [10] |
| Accuracy | Within ±15% of nominal concentration | [13] |
| Precision (%CV) | < 15% | [13] |
Table 2: Pharmacokinetic Parameters of Dabigatran in Healthy Male Volunteers
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |
| Single Dose | |||
| 150 mg | ~175 | ~1500 | 12-14 |
| Multiple Dose (Steady State) | |||
| 150 mg twice daily | ~180 | ~1700 (AUCτ) | 14-17 |
Note: Values are approximate and derived from multiple sources describing dabigatran's predictable pharmacokinetics. Absolute values can vary between studies.[4][14]
Visualizations
Dabigatran Metabolism Pathway
Dabigatran etexilate is a double prodrug that is rapidly converted to its active form, dabigatran, by esterase-catalyzed hydrolysis in the plasma and liver.[15][16] This conversion is crucial for its therapeutic effect.
Caption: Metabolic activation of Dabigatran Etexilate to its active form, Dabigatran.
Bioanalytical Workflow for Dabigatran Quantification
This workflow illustrates the key steps involved in analyzing clinical samples to determine dabigatran concentrations using this compound.
Caption: Workflow for quantifying dabigatran in plasma using an internal standard.
Mechanism of P-glycoprotein Drug-Drug Interactions
This diagram shows how P-gp modulators affect the intestinal absorption of the prodrug dabigatran etexilate, altering the systemic exposure to the active drug, dabigatran.
Caption: P-glycoprotein's role in dabigatran etexilate drug interactions.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Dabigatran: clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 6. In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Potential Drug-Drug Interactions Between Dabigatran Etexilate and a P-Glycoprotein Inhibitor in Renal Impairment Populations Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 12. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dabigatran and Its Metabolites Using Dabigatran-13C6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of dabigatran and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dabigatran-13C6, to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies of dabigatran.
Introduction
Dabigatran etexilate is an oral direct thrombin inhibitor, a prodrug that is rapidly converted to its active form, dabigatran.[1][2] Dabigatran is prescribed for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[3][4] The metabolism of dabigatran etexilate is primarily mediated by esterases to form the active dabigatran. Dabigatran itself is further metabolized into active acylglucuronide metabolites.[2][4] Given the critical nature of its anticoagulant effect, accurate and reliable quantification of dabigatran and its metabolites is essential for pharmacokinetic studies and clinical research. LC-MS/MS offers the required sensitivity and selectivity for this purpose, and the use of a stable isotope-labeled internal standard like this compound is crucial for robust and reproducible results.
Metabolic Pathway of Dabigatran Etexilate
Dabigatran etexilate undergoes a two-step hydrolysis process mediated by carboxylesterases to form the active dabigatran.[1][5] It is first hydrolyzed by intestinal carboxylesterase 2 (CES2) to an intermediate metabolite (M2), which is then converted by hepatic carboxylesterase 1 (CES1) to dabigatran.[1] An alternative, minor pathway involves initial hydrolysis by CES1 to a different intermediate (M1), followed by CES2-mediated conversion to dabigatran.[1] Dabigatran is then subject to glucuronidation, forming four different acylglucuronide isomers, which also exhibit pharmacological activity.[2][4]
Figure 1: Simplified metabolic pathway of dabigatran etexilate.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.2 | 289.1 |
| This compound (IS) | 478.2 | 295.1 |
| Dabigatran Acylglucuronide | 648.4 | 289.1 |
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of dabigatran.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dabigatran | 1.0 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dabigatran | LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low | 3.0 | < 10 | < 10 | 90 - 110 | |
| Medium | 50 | < 10 | < 10 | 90 - 110 | |
| High | 400 | < 10 | < 10 | 90 - 110 |
Experimental Workflow
The overall workflow for the quantitative analysis of dabigatran and its metabolites is depicted below.
Figure 2: Experimental workflow for dabigatran analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of dabigatran and its acylglucuronide metabolites in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for pharmacokinetic research and therapeutic drug monitoring, aiding in the safe and effective use of this anticoagulant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Dabigatran-13C6
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Dabigatran using its stable isotope-labeled internal standard, Dabigatran-13C6, by high-resolution liquid chromatography-mass spectrometry (LC-HRMS). The protocol outlines procedures for sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise and accurate measurement of Dabigatran.
Introduction
Dabigatran is a direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2][3] Accurate quantification of Dabigatran in biological fluids is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[4][5][6][7][8] High-resolution mass spectrometry offers high selectivity and mass accuracy, enabling confident identification and quantification of the analyte.
Experimental
Materials and Reagents
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Dabigatran from plasma samples.[1][7][8]
Protocol:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 400 µL of methanol or acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject an aliquot into the LC-HRMS system.
Alternatively, solid-phase extraction (SPE) can be utilized for sample clean-up.[4][9]
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 or C8 reversed-phase column.[1][4][7][9]
| Parameter | Value |
| Column | Acquity UPLC BEH C8 (100 mm x 1 mm, 1.7 µm) or equivalent[7] |
| Mobile Phase A | 0.1% Formic acid in water[2][7] |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile[2][7] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of Dabigatran and potential metabolites |
High-Resolution Mass Spectrometry
The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, operated in positive electrospray ionization (ESI+) mode.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Monitored Ions (m/z) | Dabigatran: 472.2516this compound: 478.2718[4] |
| Resolution | > 60,000 FWHM |
| Scan Mode | Full Scan or Targeted SIM |
| Collision Energy | Optimized for fragmentation if MS/MS data is required |
Results and Discussion
The use of this compound as an internal standard ensures high accuracy and precision by correcting for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of Dabigatran using an isotopic internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range (ng/mL) | 1.0 - 500 | [4][7] |
| Correlation Coefficient (r²) | > 0.99 | [1][9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 2.5 | [7][8] |
| Intra-day Precision (%CV) | < 15% | [1][7] |
| Inter-day Precision (%CV) | < 15% | [1][7] |
| Accuracy (%) | 85 - 115% | [1][7] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Sample preparation workflow for Dabigatran analysis.
Caption: Analytical workflow for LC-HRMS quantification.
Conclusion
The described LC-HRMS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of Dabigatran in biological matrices. The detailed protocol and performance characteristics demonstrate its suitability for demanding research and clinical applications.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rivaroxaban and dabigatran levels in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Bioanalytical Method for Dabigatran using Dabigatran-¹³C₆ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, validated bioanalytical method for the quantitative determination of dabigatran in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dabigatran-¹³C₆, to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Validation data demonstrating the method's linearity, accuracy, precision, and stability are presented in a clear, tabular format. This robust and reliable method is suitable for pharmacokinetic studies and therapeutic drug monitoring of dabigatran.
Introduction
Dabigatran is a potent, reversible, and competitive direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2][3][4][5] Accurate measurement of dabigatran concentrations in plasma is crucial for clinical research and therapeutic drug management. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C₆, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results.[6] This application note provides a comprehensive protocol for a validated LC-MS/MS method for dabigatran quantification in human plasma.
Mechanism of Action: Dabigatran as a Direct Thrombin Inhibitor
Dabigatran directly inhibits the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][4] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][2] It also inhibits thrombin-induced platelet aggregation.[2][4] The signaling pathway illustrates how dabigatran intervenes in the coagulation process.
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of dabigatran in plasma samples.
Materials and Reagents
-
Dabigatran analytical standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of dabigatran and Dabigatran-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the dabigatran stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample, add 20 µL of the Dabigatran-¹³C₆ internal standard solution.[6]
-
Add 500 µL of 0.1% formic acid and vortex.[6]
-
Load the entire sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 2 mM Ammonium Formate in Water, B: Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Isocratic or gradient elution can be optimized. A reported isocratic mobile phase is a mixture of 2 mM ammonium formate, methanol, and acetonitrile (20:40:40, v/v/v).[6] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dabigatran) | Q1: 472.2 m/z -> Q3: 289.1 m/z[6] |
| MRM Transition (Dabigatran-¹³C₆) | Q1: 478.2 m/z -> Q3: 295.2 m/z[6] |
| Collision Energy | Optimized for maximum signal intensity |
| Source Temperature | Optimized for the specific instrument |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dabigatran | 1.016 - 304.025[6] | > 0.995[6] |
Accuracy and Precision
The accuracy and precision were determined by analyzing QC samples at three different concentration levels on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | ~5 | < 15% | < 15% | 85-115% |
| Medium | ~100 | < 15% | < 15% | 85-115% |
| High | ~250 | < 15% | < 15% | 85-115% |
| Note: Specific values for accuracy and precision can be found in the literature, with reported accuracy within 98.33-110.12% and RSD below 10%.[10] |
Stability
The stability of dabigatran in plasma was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Result |
| Bench-top | 17 hours[6] | Stable |
| Autosampler | 24 hours[6] | Stable |
| Freeze-thaw Cycles | 6 cycles[6] | Stable |
| Long-term Storage (-20°C) | 7 days[6] | Stable |
Conclusion
The described LC-MS/MS method for the quantification of dabigatran in human plasma using Dabigatran-¹³C₆ as an internal standard is sensitive, specific, accurate, and precise. The detailed protocols and validation data presented in this application note demonstrate the suitability of this method for high-throughput bioanalysis in clinical and research settings.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dabigatran-13C6 - Acanthus Research [acanthusresearch.com]
- 10. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dabigatran-13C6 in Drug Metabolism and Pharmacokinetic (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran, a direct thrombin inhibitor, is a widely prescribed oral anticoagulant. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic efficacy and safety. Dabigatran-13C6, a stable isotope-labeled internal standard, is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its use ensures high accuracy and precision in the quantification of dabigatran in various biological matrices.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in DMPK assays.
Stable isotopes are non-radioactive and can be used to trace the metabolic fate of drugs within the body.[4] By labeling a drug molecule with a stable isotope like 13C, researchers can track its metabolism and elimination, which helps in optimizing dosing, understanding drug-drug interactions, and assessing safety.[4]
Bioanalytical Method for Dabigatran Quantification
The accurate quantification of dabigatran in biological samples such as plasma is fundamental for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it compensates for variability in sample preparation and instrument response.[1][3]
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of dabigatran using this compound as an internal standard in human plasma.
Table 1: LC-MS/MS Parameters for Dabigatran and this compound [1]
| Parameter | Dabigatran | This compound (Internal Standard) |
| Precursor Ion (m/z) | 472.20 | 478.20 |
| Product Ion (m/z) | 289.10 | 295.20 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 2: Chromatographic Conditions
| Parameter | Description |
| HPLC Column | GL Sciences Ace C18 (150 mm × 4.6 mm, 5 µm)[1] or equivalent |
| Mobile Phase | 2 mM ammonium formate:methanol:acetonitrile (20:40:40 v/v/v)[1] |
| Flow Rate | 1 mL/min[5] |
| Column Temperature | 50°C[3] |
| Injection Volume | 10 µL |
Table 3: Bioanalytical Method Validation Parameters [1][5]
| Parameter | Typical Range/Value |
| Linearity Range | 1.016 - 304.025 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.995[1] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | ≥ 98%[2] |
Experimental Protocols
Protocol 1: Quantification of Dabigatran in Human Plasma using LC-MS/MS
This protocol describes the procedure for extracting dabigatran from human plasma and quantifying it using LC-MS/MS with this compound as the internal standard.
Materials:
-
Human plasma samples
-
Dabigatran analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of dabigatran and this compound in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the dabigatran stock solution into blank human plasma. The final concentration range should cover the expected therapeutic concentrations (e.g., 1-500 ng/mL).[6]
-
Prepare a working solution of the internal standard (this compound) in methanol.
-
-
Sample Preparation (Solid Phase Extraction): [1]
-
To 200 µL of plasma sample, standard, or QC, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute dabigatran and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transitions for dabigatran and this compound.[1]
-
-
Data Analysis:
-
Integrate the peak areas for dabigatran and this compound.
-
Calculate the peak area ratio of dabigatran to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of dabigatran in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Metabolic Pathway of Dabigatran Etexilate
Dabigatran is administered as the prodrug, dabigatran etexilate, which undergoes sequential hydrolysis by carboxylesterases to form the active drug, dabigatran.[7]
Caption: Metabolic activation of dabigatran etexilate.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantification of dabigatran in plasma samples.
Caption: Bioanalytical workflow for dabigatran quantification.
Discussion and Further Applications
The primary application of this compound in DMPK studies is as an internal standard for accurate quantification.[1][2] This is crucial for:
-
Pharmacokinetic studies: Determining key parameters such as Cmax, Tmax, AUC, and half-life.[5]
-
Bioequivalence studies: Comparing the bioavailability of different formulations of dabigatran etexilate.
-
Therapeutic drug monitoring (TDM): Ensuring drug levels are within the therapeutic window, especially in patients with renal impairment or at risk of bleeding.
-
Drug-drug interaction studies: Assessing the impact of co-administered drugs on the pharmacokinetics of dabigatran.[5]
Beyond its role as an internal standard, this compound can also be used as a tracer in metabolic studies to:
-
Identify and quantify metabolites: By tracking the 13C label, novel or unexpected metabolites can be identified.
-
Elucidate metabolic pathways: The fate of the carbon skeleton of the drug can be followed to understand the biotransformation processes.
-
Determine the contribution of different metabolic pathways: The relative abundance of labeled metabolites can provide insights into the major routes of metabolism.
Conclusion
This compound is an essential tool for the robust and reliable quantification of dabigatran in biological matrices. The detailed LC-MS/MS protocol provided here serves as a foundation for researchers to develop and validate their own bioanalytical methods. The use of this stable isotope-labeled standard is fundamental for generating high-quality data in a wide range of DMPK studies, ultimately contributing to the safer and more effective use of dabigatran.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. scitechnol.com [scitechnol.com]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Preparation of Dabigatran-13C6 Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Application Note and Protocol
This document provides a detailed standard operating procedure (SOP) for the preparation of a stock solution of Dabigatran-13C6. This isotopically labeled compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of dabigatran in biological matrices. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
Dabigatran is a potent, direct thrombin inhibitor used as an anticoagulant. This compound is a stable, isotopically labeled version of dabigatran, which serves as an ideal internal standard in analytical methods due to its similar chemical and physical properties to the unlabeled analyte. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response.
Materials and Equipment
-
This compound (solid powder, purity ≥98%, isotopic enrichment ≥99%)
-
High-purity solvents (LC-MS grade or equivalent):
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Deionized water
-
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A) of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL)
-
Pipettes (calibrated) and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with Teflon-lined screw caps for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound and its non-labeled counterpart, Dabigatran etexilate (the prodrug). The properties of this compound are expected to be very similar to unlabeled dabigatran.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₅N₇O₃ (with ⁶¹³C) | Manufacturer |
| Molecular Weight | Varies based on ¹³C positions (approx. 477.5 g/mol ) | Manufacturer |
| Purity | ≥ 98% | Manufacturer |
| Isotopic Enrichment | ≥ 99% ¹³C | Manufacturer |
Table 2: Solubility of Dabigatran Etexilate Mesylate (Prodrug)
| Solvent | Solubility | Source |
| Water | 1.8 mg/mL | [1] |
| Methanol | Freely soluble | [1] |
| Ethanol | Approx. 5 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | Approx. 10 mg/mL | [2] |
| Dimethyl formamide (DMF) | Approx. 10 mg/mL | [2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Approx. 0.3 mg/mL | [2] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in Organic Solvent | -20°C or -80°C | At least 6 months (best practice) | General Lab Practice |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | [2] |
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.
4.1. Pre-Preparation Steps:
-
Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Prepare all necessary equipment and materials.
4.2. Weighing the Compound:
-
Tare the analytical balance with a clean weighing vessel (e.g., weighing paper or a small vial).
-
Carefully weigh approximately 1 mg of this compound powder. Record the exact weight to four decimal places (e.g., 1.XXXX mg).
4.3. Dissolution:
-
Carefully transfer the weighed this compound powder into a 1 mL Class A volumetric flask.
-
Add approximately 0.7 mL of LC-MS grade methanol to the volumetric flask.
-
Gently swirl the flask to wet the powder.
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure a homogenous solution.
4.4. Storage and Labeling:
-
Transfer the stock solution to a pre-labeled amber glass vial with a Teflon-lined screw cap.
-
The label should include:
-
Compound Name: this compound Stock Solution
-
Concentration (e.g., 1.0 mg/mL, adjusted for actual weight)
-
Solvent: Methanol
-
Preparation Date
-
Prepared By (initials)
-
Expiry Date (e.g., 6 months from the preparation date)
-
-
Store the stock solution at -20°C or -80°C in a freezer designated for chemical storage.
Working Solution Preparation
Working solutions are typically prepared by diluting the primary stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mixture with water) to the desired concentration for spiking into calibration standards and quality control samples.
Example: Preparation of a 10 µg/mL Working Solution:
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Add the desired solvent (e.g., 50:50 methanol:water) to the calibration mark.
-
Cap the flask and invert it 10-15 times to mix thoroughly.
-
Transfer to a labeled amber vial and store under the same conditions as the primary stock solution.
Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Notes: Therapeutic Drug Monitoring of Dabigatran Using Dabigatran-13C6 as an Internal Standard
Introduction
Dabigatran etexilate is an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1][2][3] Unlike traditional anticoagulants like warfarin, dabigatran has predictable pharmacokinetics, which in theory, obviates the need for routine therapeutic drug monitoring (TDM).[3] However, TDM is increasingly recognized as a valuable tool in specific clinical situations to optimize therapy, ensure patient safety, and personalize dosing.[4][5] Such situations include patients with renal impairment, suspected non-adherence, bleeding or thrombotic events, or when drug interactions are a concern.[6][7][8][9]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of dabigatran in plasma due to its high sensitivity and specificity.[5][10] The use of a stable isotope-labeled internal standard, such as Dabigatran-13C6, is crucial for achieving accurate and precise results. This internal standard has a chemical structure and physicochemical properties nearly identical to the analyte (dabigatran) but is mass-shifted due to the incorporation of six Carbon-13 isotopes. This allows it to co-elute with dabigatran and effectively compensate for variations in sample preparation, matrix effects, and instrument response.
These application notes provide a comprehensive protocol for the quantitative analysis of dabigatran in human plasma using an LC-MS/MS method with this compound as the internal standard.
Principle of the Method
The fundamental principle of this method is based on isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (this compound) is added to all samples, including calibrators, quality controls, and patient samples, at the beginning of the sample preparation process. During extraction and analysis, any loss of the analyte (Dabigatran) will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the MS signal due to the sample matrix will affect both the analyte and the internal standard to the same degree.
In the mass spectrometer, Dabigatran and this compound are separated based on their mass-to-charge (m/z) ratios. The quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of dabigatran in the unknown sample by interpolating from a calibration curve constructed using the same peak area ratios of the calibrators.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Dabigatran reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Drug-free human plasma
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve dabigatran in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the dabigatran stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[4][11]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if required, or dilute with the initial mobile phase.[4][11]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]
-
Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Experimental Workflow for Sample Preparation.
LC-MS/MS Instrumentation and Conditions
The method can be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][11][12]
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm or equivalent)[4][12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Formate[4][12] |
| Mobile Phase B | Acetonitrile or Methanol[4][12] |
| Gradient | Isocratic (e.g., 80:20 A:B) or a gradient elution tailored to the specific column and system to ensure separation from matrix components[4][12] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[11][12] |
| MRM Transition (Dabigatran) | Precursor Ion (Q1): m/z 472.2 -> Product Ion (Q3): m/z 289.1[11][12] |
| MRM Transition (this compound) | Precursor Ion (Q1): m/z 478.2 -> Product Ion (Q3): m/z 295.2[12] |
Data and Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for dabigatran using a stable isotope-labeled internal standard.
| Validation Parameter | Typical Result |
| Linearity Range | 1.0 - 1000 ng/mL[4][9][12] |
| Correlation Coefficient (r²) | > 0.995[12] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 2.5 ng/mL[4][12] |
| Intra-day Precision (%CV) | < 9.8%[11] |
| Inter-day Precision (%CV) | < 8.8%[4][11] |
| Accuracy (% Bias) | Within ±15% (85-115%); ±20% at LLOQ[4][11] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Minimal and compensated for by the co-eluting internal standard. |
Application Notes and Troubleshooting
-
Clinical Utility: Dabigatran concentrations have been shown to correlate with clinical outcomes.[8] High plasma levels are associated with an increased risk of bleeding, while very low levels may indicate non-adherence or risk of thrombosis.[7][8] TDM can guide dosing decisions, particularly in patients with moderate renal impairment where drug accumulation can occur.[6]
-
Internal Standard Selection: this compound is the ideal internal standard. Its use is superior to structural analogs as it ensures identical chromatographic behavior and ionization efficiency to the unlabeled drug, providing the most accurate correction for experimental variability.
-
Sample Stability: Dabigatran stability in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity. Studies have shown it to be stable for at least 17 hours on the bench and through multiple freeze-thaw cycles.[12]
-
Troubleshooting - Poor Peak Shape: If peak fronting or tailing occurs, consider adjusting the mobile phase pH or organic content. Ensure the reconstitution solvent is not significantly stronger than the initial mobile phase.
-
Troubleshooting - High Variability: Inconsistent results may stem from improper sample preparation. Ensure accurate pipetting, thorough vortexing, and complete protein precipitation. Check for ion suppression by performing post-column infusion experiments if the internal standard fails to correct for variability.
-
Metabolites: Dabigatran is converted from its prodrug, dabigatran etexilate, and also forms active acylglucuronide metabolites.[4][11] While this protocol focuses on the parent drug, validated methods for the simultaneous quantification of the prodrug and metabolites have also been developed and may be necessary for comprehensive pharmacokinetic studies.[11]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Association between CES1 rs2244613 and the pharmacokinetics and safety of dabigatran: Meta-analysis and quantitative tr… [ouci.dntb.gov.ua]
- 3. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Routine Therapeutic Drug Monitoring of Dabigatran: Experience at a Tertiary Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of Direct Oral Anticoagulants May Increase Their Benefit-Risk Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Dabigatran-¹³C₆ in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dabigatran-¹³C₆ as an internal standard to overcome matrix effects in the LC-MS/MS analysis of Dabigatran.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Dabigatran?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Dabigatran, due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[2][4] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[1]
Q2: How does using Dabigatran-¹³C₆ help in overcoming matrix effects?
A: Dabigatran-¹³C₆ is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and ionization.[5] Therefore, it experiences the same degree of matrix effects as the unlabeled Dabigatran. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantification.[6][7] For this correction to be effective, complete co-elution of the analyte and the internal standard is crucial.[5]
Q3: What are the key indicators of significant matrix effects in my Dabigatran assay?
A: Key indicators of matrix effects include:
-
Poor reproducibility and precision in quality control (QC) samples.[1]
-
Non-linear calibration curves.
-
Inaccurate results for spiked samples.
-
Significant variation in analyte response when analyzing samples from different sources.[6]
-
A notable difference in the analyte's peak area when comparing a standard in neat solution versus a post-extraction spiked blank matrix sample.[1][8]
Q4: Can I use a different internal standard if Dabigatran-¹³C₆ is unavailable?
A: While Dabigatran-¹³C₆ is the ideal internal standard due to its close structural and physicochemical similarity to Dabigatran, other structural analogs could be used. However, it is critical to validate that the chosen analog co-elutes with Dabigatran and is equally affected by the matrix to ensure it can adequately compensate for ionization variations. Without these characteristics, the accuracy of the assay may be compromised.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Dabigatran when using Dabigatran-¹³C₆ to mitigate matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results Despite Using Dabigatran-¹³C₆ | Incomplete co-elution of Dabigatran and Dabigatran-¹³C₆.[5]Different sources of biological matrix exhibiting varied matrix effects. | Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to ensure complete co-elution of the analyte and internal standard.[5]Evaluate Matrix Effect: Conduct a post-extraction spike experiment with at least six different lots of the biological matrix to assess the variability of the matrix effect. |
| Poor Peak Shape or Tailing for Dabigatran | Suboptimal mobile phase pH.Column degradation or contamination. | Adjust Mobile Phase pH: For basic compounds like Dabigatran, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape.[9]Column Maintenance: Use a guard column and ensure proper column washing between runs. If necessary, replace the analytical column. |
| Low Analyte Recovery | Inefficient sample extraction.Analyte degradation during sample processing. | Optimize Extraction Method: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to maximize recovery.[10][11]Ensure Sample Stability: Keep samples on ice or at a controlled low temperature during processing to minimize degradation. |
| Significant Ion Suppression Observed | High concentration of interfering substances, particularly phospholipids, co-eluting with the analyte.[7] | Improve Sample Cleanup: Incorporate a phospholipid removal step in your sample preparation protocol. Supported Liquid Extraction (SLE) can also be an effective alternative to LLE for cleaner extracts.[10]Modify Chromatographic Conditions: Adjust the gradient to separate Dabigatran from the region where most phospholipids elute. A divert valve can also be used to direct the early eluting, unretained matrix components to waste instead of the mass spectrometer.[12] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol provides a quantitative assessment of the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Dabigatran) and the internal standard (Dabigatran-¹³C₆) into the reconstitution solvent at a specific concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the dried extract with the same concentration of analyte and internal standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and internal standard before starting the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1 indicates effective compensation by the internal standard.
-
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for sample cleanup.
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of Dabigatran-¹³C₆ working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of mobile phase A).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for Dabigatran analysis.
Table 1: LC-MS/MS Method Parameters for Dabigatran Analysis
| Parameter | Typical Value/Condition | Reference |
| Analyte | Dabigatran | |
| Internal Standard | Dabigatran-¹³C₆ | [13][14] |
| Column | C18 Reverse-Phase (e.g., Acquity UPLC BEH C8 100 mm × 1 mm × 1.7 µm) | [14] |
| Mobile Phase A | Water with 0.1% Formic Acid | [14] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| MRM Transition (Dabigatran) | m/z 472.3 → 289.1 | |
| MRM Transition (Dabigatran-¹³C₆) | m/z 478.2 → 295.2 | [13] |
Table 2: Typical Method Validation Results
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 600 ng/mL | [9][15] |
| Lower Limit of Quantification (LLOQ) | 1 - 2 µg/L | [14][15] |
| Accuracy | 98.33 - 110.12% | [9] |
| Precision (RSD) | < 10% | [9] |
| Recovery | > 89.48% | [9] |
Visualizations
Caption: Experimental workflow for Dabigatran analysis using Dabigatran-¹³C₆.
Caption: Troubleshooting logic for high result variability.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape for Dabigatran-13C6
Welcome to the technical support center for troubleshooting chromatographic issues with Dabigatran-13C6. This resource provides researchers, scientists, and drug development professionals with guidance on identifying and resolving common problems related to poor peak shape during the analysis of this isotopically labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like Dabigatran. It is often caused by secondary interactions between the analyte and the stationary phase. Specifically, the basic nitrogen atoms in the Dabigatran molecule can interact with acidic residual silanol groups on the surface of silica-based columns.[1][2][3] This can be exacerbated by a suboptimal mobile phase pH.
For a detailed approach to resolving this issue, please refer to the Troubleshooting Guide for Peak Tailing .
Q2: My this compound peak is broad. What could be the cause?
Broad peaks can result from several factors including column degradation, a void in the column packing, or extra-column volume effects.[4][5] It can also be a symptom of using a sample solvent that is stronger than the mobile phase.
For a systematic way to diagnose and fix broad peaks, see the Troubleshooting Guide for Broad Peaks .
Q3: I am observing split peaks for this compound. How can I fix this?
Split peaks often indicate a problem at the head of the column, such as a partially blocked frit or a void in the packing material.[4] It can also be caused by injecting the sample in a solvent that is not compatible with the mobile phase.
Consult the Troubleshooting Guide for Split Peaks for corrective actions.
Q4: What are the ideal mobile phase conditions for Dabigatran analysis?
The optimal mobile phase for Dabigatran analysis typically involves a C18 column and a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][7][8][9] The pH of the aqueous phase is a critical parameter for achieving good peak shape for Dabigatran, which is a basic compound. Using a mobile phase with a low pH (e.g., pH 2-3) can help to protonate the silanol groups on the column, minimizing secondary interactions.[7] Alternatively, a higher pH can be used to suppress the ionization of the basic analyte. Additives like triethylamine or using a buffer with sufficient capacity can also improve peak shape.[6][10]
For a summary of reported chromatographic conditions, refer to the Data Presentation section.
Troubleshooting Guides
Troubleshooting Guide for Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1. The peak gradually returns to the baseline after the apex.
Potential Causes and Solutions:
-
Secondary Silanol Interactions:
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Dabigatran. This protonates the analyte and minimizes interactions with acidic silanols.[10]
-
Use an End-Capped Column: Employ a high-purity, end-capped C18 column to reduce the number of available free silanols.[1]
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[10]
-
-
-
Column Contamination:
-
Solution: Flush the column with a strong solvent to remove any adsorbed contaminants. If this does not resolve the issue, consider replacing the column.[4]
-
-
Column Overload:
Troubleshooting Guide for Broad Peaks
Broad peaks have a larger than expected width, leading to decreased sensitivity and poor resolution.
Potential Causes and Solutions:
-
Column Degradation:
-
Solution: Replace the column with a new one of the same type.[4]
-
-
Extra-Column Volume:
-
Sample Solvent Incompatibility:
-
Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[11]
-
-
Low Flow Rate:
-
Solution: Increase the flow rate to an optimal level for the column dimensions.
-
Troubleshooting Guide for Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Potential Causes and Solutions:
-
Partially Blocked Column Frit:
-
Solution: Backflush the column. If the problem persists, replace the frit or the column.[12]
-
-
Void at the Column Inlet:
-
Solution: This is often a sign of column degradation. Replacing the column is the most effective solution.[4]
-
-
Injection Solvent Mismatch:
-
Solution: Ensure the sample is dissolved in the mobile phase or a weaker solvent.[11]
-
Data Presentation
The following table summarizes various reported HPLC conditions for the analysis of Dabigatran. These can serve as a starting point for method development or optimization for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Kinetex EVO C18 (250x4.6mm, 5µm)[6] | Zodiac C18 (100x4.6mm, 3.5µm)[13] | Inertsil ODS-4 (250x4.6mm, 5µm)[7] | Unisol C18 (150x4.6mm, 3µm)[8] |
| Mobile Phase A | Triethylammonium phosphate buffer (pH 2.0)[6] | Ammonium formate buffer (pH 8.2)[13] | Potassium dihydrogen orthophosphate buffer (pH 3.0)[7] | Ammonium acetate buffer[8] |
| Mobile Phase B | Methanol:Acetonitrile (30:40 v/v)[6] | Acetonitrile:Water (gradient)[13] | Acetonitrile[7] | Methanol (90:10 with buffer)[8] |
| Flow Rate | 0.6 mL/min[6] | 1.0 mL/min[13] | 1.0 mL/min[7] | 1.0 mL/min[8] |
| Detection | UV at 254 nm[6] | UV at 310 nm[13] | UV at 220 nm[7] | PDA at 226 nm[8] |
Experimental Protocols
System Suitability Test
A system suitability test should be performed before running samples to ensure the chromatographic system is performing adequately.
Procedure:
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration in the mobile phase.
-
Perform Multiple Injections: Inject the standard solution at least five times.
-
Evaluate Chromatographic Parameters: Calculate the following parameters for the this compound peak:
-
Tailing Factor (T): Should ideally be between 0.9 and 1.2. A value greater than 1.2 indicates significant tailing.
-
Theoretical Plates (N): A higher number indicates better column efficiency. A significant drop from the manufacturer's specification suggests column degradation.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: The RSD for peak area and retention time for the replicate injections should be less than 2%.
-
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting poor peak shape.
Caption: Secondary interactions causing peak tailing for Dabigatran.
References
- 1. lcms.cz [lcms.cz]
- 2. quora.com [quora.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. iajps.com [iajps.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijpar.com [ijpar.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. wjpmr.com [wjpmr.com]
Technical Support Center: Optimizing Dabigatran-13C6 Detection via Mass Spectrometry
Welcome to the technical support center for the mass spectrometric detection of Dabigatran and its stable isotope-labeled internal standard, Dabigatran-13C6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for detecting Dabigatran and this compound?
A1: For optimal detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended. The following table summarizes the typical MRM transitions.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Dabigatran | 472.2 | 289.1 | ESI+ |
| This compound | 478.2 | 295.1 | ESI+ |
Note: These values may require minor optimization on your specific instrument.
Q2: Why is a stable isotope-labeled internal standard like this compound necessary?
A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] Using this compound minimizes the impact of matrix effects, such as ion suppression or enhancement, and compensates for variations in sample preparation and instrument response. This results in higher accuracy and precision in the quantification of Dabigatran.
Q3: What are common sources of ion suppression for Dabigatran analysis in plasma samples?
A3: Ion suppression is a frequent challenge in bioanalysis and can lead to reduced sensitivity and inaccurate quantification. Common sources in plasma analysis include phospholipids, salts, and co-eluting endogenous compounds. Proper sample preparation, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects. Chromatographic separation should be optimized to ensure Dabigatran and its internal standard elute in a region free from significant matrix interference.[1]
Q4: Can you provide a starting point for liquid chromatography conditions?
A4: A reversed-phase C18 or C8 column is typically suitable for the separation of Dabigatran. A gradient elution with a mobile phase consisting of an aqueous component with a formic acid or ammonium formate buffer and an organic component like acetonitrile or methanol is a common approach.
| Parameter | Recommended Condition |
| Column | C18 or C8, sub-2 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
This is a general guideline and should be optimized for your specific application and column dimensions.
Troubleshooting Guide
Problem 1: Low or no signal for Dabigatran and/or this compound.
| Possible Cause | Suggested Solution |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values are correctly entered in the instrument method. Infuse a standard solution to confirm the transitions. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Start with the instrument manufacturer's recommendations and perform tuning with a Dabigatran standard solution. |
| Sample Preparation Issues | Ensure complete extraction of the analyte from the matrix. Evaluate different extraction techniques (e.g., protein precipitation, SPE, LLE) to maximize recovery. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to move the analyte peak away from co-eluting interferences. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet according to the manufacturer's protocol. |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Enhance the selectivity of your sample preparation method. Consider using a more specific SPE sorbent or a different LLE solvent system. |
| Co-eluting Metabolites or Impurities | Optimize the chromatographic gradient to improve the resolution between Dabigatran and any interfering species. Dabigatran can form acylglucuronide metabolites which may need to be chromatographically separated.[2] |
| Carryover | Inject a blank solvent sample after a high-concentration sample to check for carryover. Optimize the injector wash procedure. |
Problem 3: Poor peak shape (e.g., tailing, splitting).
| Possible Cause | Suggested Solution |
| Column Degradation | Replace the analytical column. Use a guard column to protect the main column from contaminants. |
| Incompatible Sample Solvent | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion. |
| Secondary Interactions with Column | Adjust the mobile phase pH. The addition of a small amount of a competing base to the mobile phase can sometimes improve peak shape for basic compounds like Dabigatran. |
| Clogged Frit or Tubing | Check for blockages in the LC system and replace components as necessary. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
Caption: LC-MS/MS workflow for Dabigatran quantification.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
- 1. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression issues with Dabigatran-13C6
Welcome to the technical support center for the bioanalysis of Dabigatran using its stable isotope-labeled internal standard, Dabigatran-13C6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Dabigatran, being a basic compound, is susceptible to ion suppression, and its isotopically labeled internal standard, this compound, can also be affected. It is crucial to address ion suppression to ensure reliable quantification.
Q2: Is this compound the right internal standard for my assay?
A2: Yes, a stable isotope-labeled internal standard like this compound is the most appropriate choice for quantitative bioanalysis of Dabigatran by LC-MS/MS.[3][4][5] This is because it has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience similar degrees of ion suppression. This co-behavior allows for the accurate correction of signal variability, leading to more reliable results.
Q3: What are the common sources of ion suppression in Dabigatran analysis?
A3: The primary sources of ion suppression in biological matrices are endogenous compounds such as phospholipids, salts, and proteins that may not be completely removed during sample preparation.[6][7] Exogenous sources can include anticoagulants used during blood collection (though citrate is common and generally compatible), and contaminants from collection tubes or solvents.[2]
Q4: How can I determine if ion suppression is affecting my assay?
A4: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of Dabigatran and this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dips in the baseline signal at the retention time of your analyte indicate the presence of co-eluting, suppressing agents from the matrix.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common ion suppression issues encountered during the analysis of this compound.
Problem 1: Low or inconsistent signal intensity for both Dabigatran and this compound.
This is a classic sign of significant ion suppression affecting both the analyte and the internal standard.
Workflow for Troubleshooting Low Signal Intensity
Troubleshooting Workflow for Low Signal Intensity.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the mass spectrometer.[8]
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol.[3][4][9] While effective at removing proteins, it may not adequately remove phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Dabigatran into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences, including phospholipids.[5][7]
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution profile that separates Dabigatran and this compound from the early-eluting, highly polar matrix components and the late-eluting phospholipids.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter the selectivity and improve the separation from interfering peaks.
-
-
Optimize Mass Spectrometer Source Parameters:
-
Adjust parameters such as spray voltage, gas temperatures, and gas flows to enhance the ionization efficiency of Dabigatran and this compound.
-
Problem 2: High variability in the analyte/internal standard peak area ratio.
This may indicate that Dabigatran and this compound are not experiencing the same degree of ion suppression, possibly due to slight differences in retention time that cause them to elute on different parts of an ion suppression zone.
Logical Flow for Addressing High Variability
Troubleshooting High Analyte/IS Ratio Variability.
Solutions:
-
Ensure Co-elution: Carefully examine the chromatograms to confirm that the peaks for Dabigatran and this compound have the same retention time and peak shape.
-
Adjust Chromatography: Even minor adjustments to the mobile phase composition or gradient slope can help to ensure perfect co-elution and exposure to the same matrix components.
-
Internal Standard Concentration: Ensure that the concentration of this compound is appropriate and provides a strong, stable signal across the calibration range.
Data Presentation
The choice of sample preparation method has a significant impact on the recovery of Dabigatran and the degree of matrix effects. The following table summarizes representative recovery data from a study employing protein precipitation.
| Analyte | Concentration (µg/L) | Mean Recovery (%) | Range of Recovery (%) |
| Dabigatran | 5 | 104.5 | 83.8 - 113.0 |
| Dabigatran | 75 | 104.5 | 83.8 - 113.0 |
| Dabigatran | 400 | 104.5 | 83.8 - 113.0 |
| Data adapted from a study utilizing protein precipitation with methanol.[4] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a common and rapid method for preparing plasma samples for Dabigatran analysis.
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile or methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract and is recommended when significant ion suppression is observed with protein precipitation. A generic reversed-phase SPE protocol is outlined below and should be optimized for the specific SPE sorbent used.
-
Aliquoting and Dilution: To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution. Dilute the sample with 200 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Analyte Elution: Elute Dabigatran and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualization of Dabigatran's Mechanism of Action
Dabigatran is a direct thrombin inhibitor. It binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, which is a critical step in the formation of a blood clot.
Simplified schematic of Dabigatran's mechanism of action.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Dabigatran-13C6 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dabigatran-13C6 as an internal standard in bioanalytical methods. The information provided is based on established principles of bioanalytical method validation and available data on the stability of dabigatran.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound internal standard (IS) response is inconsistent across my analytical batch. What are the potential causes related to stability?
A1: Inconsistent IS response can be a significant issue. Here are some potential stability-related causes and troubleshooting steps:
-
Short-Term/Bench-Top Instability: this compound, like the analyte, may be susceptible to degradation at room temperature. If samples are left on the bench for extended periods before processing, degradation could occur.
-
Troubleshooting: Minimize the time samples are at room temperature. Process samples on a cold rack or in an ice bath. Always include bench-top stability evaluations in your method validation to determine the maximum allowable time at room temperature.[1]
-
-
Post-Preparative (Autosampler) Instability: The processed extract containing this compound may not be stable in the autosampler vial. This can be due to the solvent composition, temperature, or exposure to light.
-
Troubleshooting: Perform post-preparative stability tests by re-injecting extracted samples after they have been stored in the autosampler for a defined period (e.g., 24 hours).[1] If instability is observed, consider using a cooled autosampler, protecting samples from light, or adjusting the final extraction solvent.
-
-
Adsorption to Vials: Dabigatran is known to be adsorptive. Your labeled internal standard may be adsorbing to the walls of your sample collection tubes or autosampler vials, leading to a decreasing response over time.
-
Troubleshooting: Use protein-coated or silanized glassware/plasticware. Evaluate different types of collection tubes and autosampler vials during method development.
-
Q2: I'm observing a drift in the IS peak area during a long run. What should I investigate?
A2: A downward or upward drift in the internal standard peak area can indicate a stability issue.
-
Investigation Steps:
-
Confirm Autosampler Stability: As mentioned in Q1, the primary suspect is the stability of the processed samples in the autosampler.[1]
-
Evaluate Stock Solution Stability: The stability of your this compound stock and working solutions should be confirmed. Prepare fresh solutions and compare the response to older solutions. Stock solutions are often stored at -20°C or -80°C.
-
Matrix Effects: While not a direct stability issue of the IS itself, inconsistent matrix effects across the batch can manifest as IS drift. This is less likely with a stable isotope-labeled internal standard but can still occur.
-
Q3: What are the expected storage conditions for this compound in biological matrices like plasma?
A3: Based on data for dabigatran, the following storage conditions are generally recommended. However, you must validate these for your specific laboratory conditions and matrix.
-
Long-Term Storage: For long-term stability, plasma samples should be stored at -20°C or preferably -80°C. Dabigatran has been reported to be stable for at least one year in human plasma at -80°C.[2]
-
Short-Term Storage: For short durations, storage at 2-8°C is often acceptable. Dabigatran has been shown to be stable in citrated plasma for up to 7 days at 2-8°C.[3]
-
Freeze-Thaw Cycles: It is crucial to minimize freeze-thaw cycles. Dabigatran has been shown to be stable for up to six freeze-thaw cycles.[1] However, it is best practice to aliquot samples upon collection to avoid repeated thawing and freezing of the main sample.
Q4: Can I use the stability data for Dabigatran directly for its 13C6-labeled internal standard?
A4: While the chemical properties of a stable isotope-labeled internal standard are very similar to the unlabeled analyte, it is a regulatory expectation and good scientific practice to demonstrate the stability of the internal standard as part of your bioanalytical method validation. In most cases, the stability will be comparable, but it should not be assumed. The validation should include experiments that assess the stability of the IS in the same conditions as the analyte.
Quantitative Stability Data Summary
The following tables summarize stability data for Dabigatran in human plasma, which can serve as a strong indicator for the expected stability of this compound.
Table 1: Short-Term and Post-Preparative Stability of Dabigatran in Human Plasma
| Stability Type | Condition | Duration | Stability Outcome |
| Bench-Top Stability | Room Temperature | 17 hours | Stable[1] |
| Post-Preparative Stability | In Injector | 24 hours | Stable[1] |
| Short-Term Storage | -20 ± 5°C | 7 days and 22 hours | Stable[1] |
| Short-Term Storage | 2-8°C (Citrated Plasma) | 7 days | Stable[3] |
| Short-Term Storage | Room Temperature | At least 2 hours | Stable[2] |
Table 2: Long-Term and Freeze-Thaw Stability of Dabigatran in Human Plasma
| Stability Type | Condition | Duration | Stability Outcome |
| Long-Term Stability | -20°C | At least 1 month | Stable[2] |
| Long-Term Stability | -80°C | 1 year | Stable[2] |
| Freeze-Thaw Stability | -20°C to Room Temp. | 6 cycles | Stable[1] |
Experimental Protocols
Below is a generalized methodology for assessing the stability of this compound in a biological matrix like human plasma. This should be adapted to your specific laboratory's standard operating procedures and analytical method.
Objective: To determine the stability of this compound under various conditions to ensure the integrity of bioanalytical data.
Materials:
-
Blank, validated biological matrix (e.g., human plasma)
-
This compound certified reference material
-
Dabigatran certified reference material
-
Validated LC-MS/MS analytical method
General Procedure:
-
Preparation of QC Samples: Prepare low and high concentration quality control (QC) samples by spiking known amounts of Dabigatran and a consistent concentration of this compound into the blank biological matrix.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (n=6 for each level) to establish the baseline (T=0) concentration.
-
Stability Assessment: Store the remaining QC samples under the conditions outlined below.
-
Sample Analysis: At the end of the storage period for each condition, process and analyze the stability samples along with a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration of the stability samples and compare it to the baseline concentrations. The deviation should be within ±15% of the nominal concentration.
Specific Stability Experiments:
-
Freeze-Thaw Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at -80°C for at least 12 hours. This constitutes one cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 6 cycles).[1]
-
Analyze the samples and compare to baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw QC samples and keep them on the laboratory bench at room temperature.
-
After a defined period (e.g., 4, 8, or 24 hours), analyze the samples.[1]
-
Compare the results to the baseline values.
-
-
Long-Term Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.[2]
-
Thaw, process, and analyze the samples.
-
Compare the results to the baseline values.
-
-
Post-Preparative (Autosampler) Stability:
-
Process a set of QC samples according to your analytical method.
-
Place the final extracts in the autosampler.
-
Inject the samples immediately to get an initial reading.
-
Keep the samples in the autosampler at a controlled temperature for a specified duration (e.g., 24, 48 hours).
-
Re-inject and analyze the samples.
-
Compare the results to the initial readings.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent IS Response.
References
Troubleshooting variability in Dabigatran-13C6 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in the response of the Dabigatran-13C6 internal standard (IS) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability for the this compound internal standard response?
A1: While there is no universal acceptance criterion, the variability of the internal standard response should be minimal and consistent across the analytical run, including calibration standards, quality control (QC) samples, and unknown samples.[1] Generally, a coefficient of variation (%CV) of ≤15% for the IS response across the batch is considered acceptable. However, it is crucial to establish in-house criteria based on method validation data. The 2022 FDA M10 Bioanalytical Method Validation guidance emphasizes monitoring IS response for systemic variability.[2]
Q2: My this compound IS response is highly variable. Does this automatically invalidate my results?
A2: Not necessarily. High variability in the IS response is an indicator of potential issues with the analytical method, but it doesn't automatically invalidate the data if the IS accurately tracks the analyte.[1] An investigation should be initiated to determine the root cause of the variability. If the analyte-to-IS area ratio remains consistent and the QC samples meet acceptance criteria, the data may still be reliable. However, it is crucial to understand and address the underlying cause to ensure method robustness.
Q3: Can the source of the biological matrix (e.g., different patient samples) contribute to IS variability?
A3: Yes, biological matrices can be a significant source of variability due to matrix effects. Endogenous compounds, metabolites, and co-administered drugs can co-elute with this compound and cause ion suppression or enhancement, leading to inconsistent IS response. It is recommended to evaluate matrix effects during method development using multiple sources of the biological matrix.
Q4: How can I proactively minimize this compound IS variability during method development?
A4: Proactive measures during method development are key to a robust assay. This includes:
-
Thorough optimization of sample preparation: Evaluate different extraction techniques (protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects and maximize recovery.
-
Chromatographic optimization: Develop a chromatographic method that effectively separates this compound from potentially interfering matrix components.
-
Mass spectrometry parameter optimization: Fine-tune MS parameters (e.g., source temperature, gas flows, collision energy) to ensure a stable and robust signal.
-
Evaluation of IS stability: Confirm the stability of this compound in the matrix and prepared samples under the intended storage and handling conditions.
Troubleshooting Guides
Issue 1: Inconsistent this compound IS Peak Areas Across an Analytical Run
This section provides a step-by-step guide to troubleshoot inconsistent peak areas of the this compound internal standard.
Troubleshooting Workflow for Inconsistent IS Peak Areas
Caption: A logical workflow for troubleshooting inconsistent internal standard peak areas.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Acceptable Outcome/Metric |
| Sample Preparation Inconsistency | 1. Review the sample preparation procedure for any deviations. 2. Ensure consistent vortexing times and centrifugation speeds. 3. Verify the accuracy and precision of pipettes used for adding the IS and other reagents. 4. Compare different sample preparation techniques (see Table 1). | %CV of IS response in replicate preparations should be <15%. |
| Matrix Effects | 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement (see Experimental Protocol 1). 2. Evaluate different lots of blank matrix to assess lot-to-lot variability. 3. Optimize the sample cleanup procedure to remove interfering matrix components. | IS-normalized matrix factor should be close to 1 across different matrix lots.[2] |
| Instrument Instability | 1. Check the stability of the MS spray and ion source. 2. Monitor for pressure fluctuations in the LC system. 3. Ensure the autosampler is injecting consistent volumes. 4. Clean the ion source and perform mass calibration. | Stable spray, consistent LC pressure, and reproducible injection volumes. |
| Internal Standard Degradation | 1. Verify the stability of the this compound stock and working solutions. 2. Assess the stability of the IS in the processed samples (e.g., autosampler stability). Dabigatran is known to be sensitive to moisture. | No significant degradation of the IS observed over the analysis time. |
Table 1: Comparison of Sample Preparation Techniques for Dabigatran Analysis
| Technique | Principle | Typical Recovery of Dabigatran | Potential for Matrix Effects | Recommendation for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile or methanol). | 75-80% | High, as it does not effectively remove phospholipids. | A simple and fast method, but may require further optimization to minimize matrix effects. Acetonitrile is often preferred over methanol for better protein removal. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Variable, depends on solvent selection. | Moderate, can remove some interfering components. | Can provide cleaner extracts than PPT but requires more method development to optimize solvent selection and extraction conditions. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High (>90%) | Low, provides the cleanest extracts by effectively removing salts and phospholipids. | The recommended approach for minimizing matrix effects and achieving the most consistent IS response, especially for complex matrices. |
Issue 2: Drifting or Trending this compound IS Response
A gradual increase or decrease in the IS response over the course of an analytical run can indicate a systematic issue.
Troubleshooting Workflow for Drifting IS Response
Caption: A systematic approach to diagnosing the cause of drifting internal standard response.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Acceptable Outcome/Metric |
| LC System Issues | 1. Monitor the LC pump pressure for any gradual changes. 2. Ensure the mobile phase composition is consistent and properly degassed. 3. Check for slow leaks in the system. | Stable pump pressure and consistent mobile phase delivery. |
| Column Performance | 1. Ensure the column is properly equilibrated before starting the run. 2. Check for column degradation or contamination, which can lead to retention time shifts and changes in peak shape. | Consistent retention times and peak shapes for the IS throughout the run. |
| MS Source Contamination | 1. A gradual buildup of non-volatile matrix components on the ion source can lead to a decline in signal intensity. 2. Clean the ion source as part of routine maintenance. | A clean ion source should result in a stable IS signal. |
| Autosampler Stability | 1. Verify the stability of the processed samples in the autosampler over the duration of the analytical run. 2. Ensure the autosampler temperature is maintained at the desired setpoint. | No significant change in IS response for a QC sample reinjected at the end of the run compared to the beginning. |
Experimental Protocols
Experimental Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
Objective: To qualitatively assess the presence of matrix effects (ion suppression or enhancement) at the retention time of this compound.
Methodology:
-
System Setup:
-
Configure the LC-MS/MS system as for the analytical method.
-
Use a T-connector to introduce a constant flow of a solution containing this compound into the LC eluent stream after the analytical column and before the MS source.
-
-
Infusion:
-
Continuously infuse a solution of this compound (at a concentration that gives a stable and moderate signal) at a low flow rate (e.g., 10 µL/min).
-
-
Injection of Blank Matrix:
-
While the IS solution is being infused, inject an extracted blank matrix sample (a sample prepared without the analyte or IS).
-
-
Data Analysis:
-
Monitor the signal of this compound. A stable, flat baseline should be observed.
-
Any significant dip in the baseline indicates ion suppression at that retention time, while a significant increase indicates ion enhancement.
-
Compare the retention time of any observed suppression or enhancement with the retention time of this compound in a standard injection.
-
Visualization of Matrix Effect Evaluation
Caption: Diagram of a post-column infusion setup for matrix effect evaluation.
This technical support guide provides a framework for troubleshooting variability in the this compound internal standard response. By systematically investigating potential causes related to sample preparation, matrix effects, instrument performance, and IS stability, researchers can develop and maintain robust and reliable bioanalytical methods.
References
Best practices for avoiding contamination in Dabigatran-13C6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Dabigatran-13C6 analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Dabigatran and its isotopic internal standard, this compound.
Issue 1: High Background Noise or Unexplained Peaks in Blank Injections
Possible Cause: Contamination of the LC-MS system, solvents, or sample preparation materials.
Troubleshooting Steps:
-
Systematic Blank Injections: Inject a series of blanks (e.g., mobile phase, extraction solvent, reconstituted blank matrix) to pinpoint the source of contamination.
-
Solvent and Reagent Check:
-
Always use LC-MS grade solvents and freshly prepared mobile phases. Aqueous mobile phases should be prepared weekly at a minimum.[1]
-
Avoid topping off solvent bottles; use fresh bottles for each preparation.[1]
-
Dedicate glassware for mobile phase preparation and clean it thoroughly, avoiding detergents.[1][2] Rinse with organic solvent then water.
-
-
LC System Wash:
-
Inspect Consumables: Check for contamination in vials, caps, and solvent filters. Plastics like parafilm can be a source of contamination.[1]
Issue 2: Poor Peak Shape or Tailing for this compound
Possible Cause: Column degradation, inappropriate mobile phase pH, or system carryover.
Troubleshooting Steps:
-
Column Health:
-
Flush the column with a strong solvent to remove strongly retained compounds.
-
If the problem persists, consider replacing the guard column or the analytical column.[1]
-
-
Mobile Phase Optimization:
-
Carryover Investigation:
Issue 3: Inaccurate Quantification or High Variability in this compound Signal
Possible Cause: Matrix effects, inconsistent sample preparation, or instability of the analyte.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[7][8]
-
Prepare matrix-matched calibration curves to compensate for these effects.
-
Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation for complex matrices.[9][10]
-
-
Sample Preparation Consistency:
-
Ensure precise and repeatable pipetting and extraction steps.
-
Thoroughly vortex and centrifuge samples to ensure complete extraction and removal of particulates.
-
-
Analyte Stability:
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Common sources include:
-
Solvents and Reagents: Using non-LC-MS grade solvents, contaminated water, or mobile phase additives.[1][14] Microbial growth in aqueous mobile phases is also a concern.[1][14]
-
Glassware and Consumables: Residual detergents on glassware, leachables from plastic vials and caps, and contaminated septa.[1][2]
-
LC-MS System: Carryover from previous injections, contaminated autosampler needles, tubing, or ion source.[3][4]
-
Sample Handling: Cross-contamination between samples, especially when handling high and low concentrations in sequence.[15] Wearing nitrile gloves is a best practice to prevent transfer of contaminants from skin.[2]
Q2: How can I minimize carryover of Dabigatran in my LC-MS system?
A2: To minimize carryover:
-
Optimize Wash Solvents: Use a strong, appropriate wash solvent for the autosampler needle and injection port that effectively solubilizes Dabigatran. A mixture of organic solvents and water is often effective.[3]
-
Increase Wash Volume and Time: Increase the volume of the needle wash and the duration of the wash cycle.[3]
-
Run Blank Injections: Inject one or more blank samples after analyzing high-concentration standards or samples to ensure the system is clean before the next injection.[4]
-
Column Flushing: At the end of a sequence, flush the column with a high-percentage organic mobile phase to remove any strongly retained compounds.[3]
-
System Shutdown Method: Implement a shutdown method that flushes the system at the end of each batch, which can help keep the system clean.[1]
Q3: What are the recommended sample preparation techniques for this compound in plasma?
A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast technique, often using methanol or acetonitrile.[12] However, it may not effectively remove all matrix interferences.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by selectively isolating the analyte and removing interfering compounds, which can help mitigate matrix effects.[9][10] This is often the preferred method for achieving low limits of quantification.
Q4: What are the typical mass transitions for Dabigatran and this compound?
A4: In positive electrospray ionization (ESI+) mode, the following mass transitions are commonly used for multiple reaction monitoring (MRM):
-
Dabigatran: The protonated precursor ion [M+H]+ has an m/z of 472.2, which fragments to a product ion with an m/z of 289.1.[10][16]
-
This compound (Internal Standard): The precursor ion has an m/z of 478.2, fragmenting to a product ion with an m/z of 295.2.[10]
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Dabigatran Analysis
| Parameter | Value | Reference |
| Linearity Range | 1.016 - 304.025 ng/mL | [10] |
| 1 - 500 ng/mL | [12] | |
| 0.8 - 800 µg/L | [12] | |
| Lower Limit of Quantification (LLOQ) | 0.46 µg/L | [12] |
| 1.0 ng/mL | [12] | |
| Intra-assay Coefficient of Variation (CV) | < 4% | [12][13] |
| Inter-assay Coefficient of Variation (CV) | < 6% | [12][13] |
| Mean Recovery | 104.5% (range 83.8-113.0%) | [12][13] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a method for the extraction of Dabigatran and its internal standard, this compound, from human plasma.[10]
-
Sample Pre-treatment: To 100 µL of plasma in a centrifuge tube, add 25 µL of the this compound internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a representative protocol for the chromatographic separation and mass spectrometric detection of Dabigatran.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Workflow for troubleshooting contamination issues.
Caption: Strategies for mitigating analytical carryover.
References
- 1. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. epa.gov [epa.gov]
- 16. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Analytical Methods for Dabigatran Quantification Using Dabigatran-13C6 as an Internal Standard
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of dabigatran in human plasma, utilizing Dabigatran-13C6 as an internal standard. The data presented is compiled from several validation studies to aid researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies.
Comparative Analysis of LC-MS/MS Methodologies
The following tables summarize the key performance parameters of different LC-MS/MS methods developed and validated for the quantification of dabigatran. These methods employ this compound or a similar stable isotope-labeled internal standard to ensure accuracy and precision.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Protein Precipitation with Methanol[1] | Solid Phase Extraction[2] | Protein Precipitation with Acetonitrile[3][4] |
| Chromatography | UPLC[1] | HPLC[2] | HPLC[3][4] |
| Column | Acquity UPLC BEH C8 (100 mm × 1 mm, 1.7 µm)[1] | GL Sciences Ace C18 (150 mm × 4.6 mm, 5 µm)[2] | Silica-based C18 reverse-phase column[3][4] |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol[1] | 2 mM ammonium formate:methanol:acetonitrile (20:40:40 v/v/v)[2] | Not explicitly stated |
| Flow Rate | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Run Time | 10 minutes (including sample preparation)[1] | ~2.5 minutes[5] | Not explicitly stated |
Table 2: Mass Spectrometry and Method Performance
| Parameter | Method A | Method B | Method C |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+)[2] | Positive Electrospray Ionization (ESI+)[3][4] |
| MRM Transition (Dabigatran) | Not explicitly stated | 472.20 → 289.10[2] | 472.300 → 289.100[3][4] |
| MRM Transition (this compound) | Not explicitly stated | 478.20 → 295.20[2] | Not explicitly stated |
| Linearity Range | 2-500 µg/L[1] | 1.016-304.025 ng/mL[2] | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.99[6] | 0.9956[2] | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 2 µg/L[1] | 1.016 ng/mL[2] | 1 ng/mL[4] |
| Intra-day Precision | < 11.3%[1] | Not explicitly stated | 1.07-8.76%[3] |
| Inter-day Precision | < 11.3%[1] | Not explicitly stated | 1.07-8.76%[3] |
| Accuracy | 93.8-108.8%[1] | Not explicitly stated | 99.4-103.42%[3] |
| Recovery | 93-102%[6] | Not explicitly stated | ≥98%[4] |
Experimental Protocols
Method A: UPLC-MS/MS with Protein Precipitation
This method was developed for the routine quantification of dabigatran in human plasma.[1]
-
Sample Preparation: Plasma samples are subjected to a single-step protein precipitation with methanol.[1]
-
Internal Standard: [(13)C(6)]-dabigatran is used as the internal standard.[1]
-
Chromatographic Separation: Separation is achieved using an Acquity UPLC BEH C8 column (100 mm × 1 mm, 1.7 µm) with a gradient elution. The mobile phase consists of distilled water with 0.1% formic acid and methanol with 0.1% formic acid.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization, monitoring specific multiple reaction monitoring (MRM) transitions.[1]
Method B: LC-MS/MS with Solid Phase Extraction
This bioanalytical method was developed for the rapid and sensitive detection of dabigatran in human plasma.[2]
-
Sample Preparation: Dabigatran and the internal standard are extracted from plasma using a solid-phase extraction method.[2]
-
Internal Standard: this compound is utilized as the internal standard.[2]
-
Chromatographic Separation: A GL Sciences Ace C18 column (150 mm × 4.6 mm, 5 µm) is used for separation with an eluting mixture of 2 mM ammonium formate, methanol, and acetonitrile (20:40:40 v/v/v).[2]
-
Mass Spectrometry: The identification of dabigatran and the internal standard is carried out in MRM mode. The protonated precursor to product ion transitions are m/z 472.20 → 289.10 for dabigatran and m/z 478.20 → 295.20 for the internal standard.[2]
Method C: LC-MS/MS for Simultaneous Determination of Dabigatran and its Metabolites
This method allows for the simultaneous quantification of dabigatran etexilate, dabigatran, and its active metabolites in human plasma.[3][4]
-
Sample Preparation: Deproteinization of plasma samples is performed using acetonitrile. The resulting supernatant is evaporated and redissolved in the mobile phase.[3][4]
-
Chromatographic Separation: An HPLC system with a silica-based C18 reverse-phase column is used for separation.[3][4]
-
Mass Spectrometry: The mass spectrometer is operated in MRM mode with positive electrospray ionization. The transition for dabigatran is m/z 472.300 → 289.100.[3][4]
Visualizations
General Workflow for Dabigatran Analysis by LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of dabigatran in plasma samples using LC-MS/MS with an internal standard.
Caption: Bioanalytical workflow for Dabigatran quantification.
Logical Relationship for Method Validation
This diagram outlines the key parameters assessed during the validation of a bioanalytical method for dabigatran.
References
- 1. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Dabigatran, Rivaroxaban, and Apixaban in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Dabigatran-13C6 for Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dabigatran-13C6 as an internal standard (IS) in the regulated bioanalysis of dabigatran. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the performance characteristics of this compound, supported by experimental data, and compares it to alternative, less ideal internal standards.
Performance Comparison: this compound vs. Structural Analog IS
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery, matrix effects, and ionization efficiency. A stable isotope-labeled internal standard like this compound is the gold standard, as it is chemically identical to the analyte, differing only in isotopic composition.[1] This ensures that it behaves nearly identically during sample preparation and analysis.
| Parameter | This compound (Stable Isotope Labeled IS) | Structural Analog IS (Hypothetical Alternative) | Rationale for this compound Superiority |
| Chromatographic Retention Time | Identical to Dabigatran | Similar, but not identical | Co-elution is critical to compensate for matrix effects that can vary across the chromatographic peak. |
| Extraction Recovery | Expected to be identical to Dabigatran[2] | May differ due to variations in physicochemical properties | Identical chemical structure ensures that any loss during sample processing is mirrored by the IS. |
| Matrix Effects (Ion Suppression/Enhancement) | Identical to Dabigatran | Can be significantly different | As the IS and analyte elute at the same time and have the same chemical properties, they are subject to the same degree of ion suppression or enhancement from the biological matrix. |
| Precision (%CV) | Typically low (<15%)[1] | Can be higher due to differential matrix effects and recovery | The close tracking of the analyte by the SIL-IS leads to more precise and reproducible results. |
| Accuracy (%Bias) | Typically high (within ±15%)[1] | May be compromised due to inconsistent compensation for variability | Accurate quantification relies on the consistent response ratio of the analyte to the IS. |
| Linearity (r²) | Consistently high (>0.99)[3] | May be acceptable, but more prone to variability | The consistent performance of the SIL-IS across the calibration range supports a reliable linear response. |
Experimental Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for dabigatran in human plasma using this compound as the internal standard.
| Validation Parameter | Typical Performance with this compound |
| Linearity Range | 1.016 - 304.025 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Lower Limit of Quantification (LLOQ) | < 0.6 µg/L[1] |
| Intra-assay Precision (%CV) | < 4%[1] |
| Inter-assay Precision (%CV) | < 6%[1] |
| Accuracy (Inaccuracy) | < 5%[1] |
| Mean Recovery | 104.5% (range 83.8–113.0%)[1] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under typical laboratory conditions[3] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 900 µL of an internal standard solution containing this compound in methanol.[1]
-
Vortex the mixture for 5 seconds.[1]
-
Centrifuge at 14,000 x g for 5 minutes at room temperature.[1]
-
Transfer 500 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Experimental Workflow Diagram
Caption: Bioanalytical workflow for dabigatran quantification.
Signaling Pathway of Dabigatran's Anticoagulant Effect
Caption: Dabigatran's mechanism of action.
References
- 1. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of Dabigatran Utilizing Dabigatran-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of dabigatran, the active form of the prodrug dabigatran etexilate, based on data from studies employing the stable isotope-labeled internal standard, Dabigatran-13C6. The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is considered the gold standard for accurate quantification of dabigatran in biological matrices, ensuring high precision and reliability of pharmacokinetic parameters.[1][2] This document summarizes key pharmacokinetic data from various studies and details the experimental protocols for the bioanalytical methods used.
Overview of Dabigatran Pharmacokinetics
Dabigatran etexilate is an oral direct thrombin inhibitor that is rapidly absorbed and converted to its active form, dabigatran.[3][4] It exhibits a predictable pharmacokinetic profile, allowing for fixed-dose regimens without the need for routine coagulation monitoring.[3][4][5] Peak plasma concentrations of dabigatran are typically reached within 2 hours of oral administration.[3][4][6] The elimination half-life is approximately 12 to 14 hours, with clearance predominantly occurring through renal excretion of the unchanged drug.[3][7] Dabigatran is not metabolized by cytochrome P450 isoenzymes, which contributes to its low potential for drug-drug interactions.[3][4]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of dabigatran from studies that utilized this compound for bioanalysis. These studies investigated single and multiple dosing regimens, as well as the impact of co-administered drugs.
Table 1: Pharmacokinetics of Dabigatran After Single and Multiple Doses in Healthy Chinese Subjects
| Parameter | 110 mg bid (Day 1) | 110 mg bid (Day 10 - Steady State) | 150 mg bid (Day 1) | 150 mg bid (Day 10 - Steady State) |
| Cmax (ng/mL) | - | 133 | - | 195 |
| AUCτ (ng·h/mL) | - | 805 | - | 1250 |
| tmax (h) | 3-4 | 3-4 | 3-4 | 3-4 |
| t1/2 (h) | 10.7-10.9 | 10.7-10.9 | 10.7-10.9 | 10.7-10.9 |
| Accumulation Ratio (RA,Cmax) | - | ~1.51 | - | ~1.51 |
| Accumulation Ratio (RA,AUC) | - | ~1.70 | - | ~1.70 |
Data sourced from a study in healthy Chinese subjects.[8]
Table 2: Impact of Co-administered P-glycoprotein Modulators on Dabigatran Pharmacokinetics
| Condition | Geometric Mean AUC(0,∞) Ratio (%) | 90% CI for AUC Ratio | Geometric Mean Cmax Ratio (%) | 90% CI for Cmax Ratio |
| Dabigatran etexilate + Verapamil (P-gp Inhibitor) | 154 | 119, 199 | 163 | 122, 217 |
| Dabigatran etexilate + Rifampicin (P-gp Inducer) | 33.0 | 26.5, 41.2 | 34.5 | 26.9, 44.1 |
Data highlights the significant influence of P-glycoprotein (P-gp) inhibitors and inducers on dabigatran exposure.[9][10]
Experimental Protocols
The accurate determination of dabigatran concentrations in plasma is crucial for pharmacokinetic studies. The use of this compound as an internal standard in LC-MS/MS methods is a common and reliable approach.
Bioanalytical Method for Dabigatran Quantification using LC-MS/MS with this compound
1. Sample Preparation:
-
For Total Dabigatran (Free and Conjugated):
-
An aliquot of 50.0 µL of human plasma is taken.
-
40 µL of an internal standard spiking solution (e.g., 100 ng/mL of this compound in an aqueous solution) is added.[8]
-
The sample is mixed with 20.0 µL of 0.2 M NaOH to facilitate the cleavage of dabigatran glucuronides.[8][10][11]
-
The mixture is incubated for a specified period (e.g., 2 hours at 37°C) to ensure complete hydrolysis.[8]
-
The reaction is stopped by acidifying the sample with 30 µL of 0.2 M HCl.[8]
-
The sample is then centrifuged to precipitate proteins.[8]
-
-
For Unconjugated (Free) Dabigatran:
2. Chromatographic Separation:
-
The supernatant from the prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Analytes are often extracted and concentrated using an on-line solid-phase extraction (SPE) column (e.g., Grom Oasis HLB).[8]
-
Separation is achieved on a C18 reversed-phase analytical column (e.g., Merck Purospher Star RP 18).[8]
-
A gradient elution with a suitable mobile phase is employed to separate dabigatran and its internal standard from other plasma components.[8]
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection is performed using multiple reaction monitoring (MRM).
-
The specific mass transitions monitored are:
This method has been shown to be selective, accurate, and precise for the quantification of dabigatran in human plasma.[8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow of a comparative pharmacokinetic study of dabigatran.
Caption: Workflow for a Dabigatran Pharmacokinetic Study.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of dabigatran in pharmacokinetic studies. The data presented in this guide, derived from such high-quality studies, confirms the predictable pharmacokinetic profile of dabigatran and highlights the importance of considering potential drug-drug interactions, particularly with P-glycoprotein modulators. The detailed experimental protocols serve as a valuable resource for researchers designing and conducting future studies on dabigatran or other novel oral anticoagulants.
References
- 1. endotell.ch [endotell.ch]
- 2. shimadzu.com [shimadzu.com]
- 3. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the direct oral thrombin inhibitor dabigatran in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of Dabigatran Etexilate after Single and Multiple Oral Doses in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral bioavailability of dabigatran etexilate (Pradaxa®) after co-medication with verapamil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decrease in the oral bioavailability of dabigatran etexilate after co-medication with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioequivalence of a Newly Developed Dabigatran Etexilate Tablet Versus the Commercial Capsule and Impact of Rabeprazole-Induced Elevated Gastric pH on Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Dabigatran-13C6 Calibration for Accurate Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount. This guide provides a comparative analysis of calibration curves for Dabigatran using a ¹³C₆ stable isotope-labeled internal standard (IS), offering insights into linearity and range determination to support robust bioanalytical method development.
The use of stable isotope-labeled internal standards, such as Dabigatran-¹³C₆, is a cornerstone of accurate and reliable quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability introduced during sample preparation and analysis, ensuring high-quality pharmacokinetic and toxicokinetic data. This guide compiles and compares data from various studies to assist in the establishment of sensitive and reproducible assays for Dabigatran in biological matrices.
Comparative Performance of Dabigatran Calibration Curves
The linearity and range of a calibration curve are critical parameters in bioanalytical method validation, defining the concentration span over which the assay is accurate and precise. The following table summarizes the performance of Dabigatran calibration curves from different methodologies, highlighting the use of Dabigatran-¹³C₆ and an alternative deuterated internal standard, Dabigatran-d₄.
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix |
| Dabigatran-¹³C₆ | 1.016 - 304.025 | 0.9956 | 1.016 | Human Plasma |
| Dabigatran-d₄ | 1.04 - 406.49 | ≥0.99 | 1.04 | Human Plasma[1][2] |
| Dabigatran-d₃ | 1.19 - 475 | Not explicitly stated, but curve established | 1.19 | Human Plasma[3] |
| [¹³C₆] Dabigatran | Not explicitly stated, but used as IS | Not explicitly stated | Not explicitly stated | Human Plasma[4] |
Experimental Workflows for Calibration Curve Establishment
A typical workflow for establishing a Dabigatran calibration curve involves several key steps, from sample preparation to data analysis. The following diagram illustrates a generalized experimental process.
Figure 1. A generalized workflow for the determination of linearity and range for a Dabigatran calibration curve using a stable isotope-labeled internal standard.
Detailed Experimental Protocols
The successful implementation of a bioanalytical assay for Dabigatran relies on meticulous adherence to validated experimental protocols. Below are summaries of methodologies reported in the literature.
Method 1: Quantification of Dabigatran using Dabigatran-¹³C₆
This method outlines a procedure for the analysis of Dabigatran in human plasma utilizing Dabigatran-¹³C₆ as the internal standard.
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[5][6] For LLE, after adding the internal standard to the plasma sample, an extraction solvent such as a mixture of methanol and ethyl acetate is used.[5] For SPE, cartridges are used to extract the analyte and internal standard.[6]
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used, for example, an Ace 3 (150 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic elution with a mixture of 2 mM ammonium formate with 0.1% formic acid, HPLC grade methanol, and acetonitrile in a ratio of 20:40:40 (v/v/v) is effective.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[5]
-
-
Mass Spectrometry:
Method 2: Quantification of Dabigatran using Dabigatran-d₄
This method provides an alternative approach using a deuterated internal standard for the quantification of total and free Dabigatran in human plasma.
-
Sample Preparation: Solid-phase extraction is utilized to isolate the analyte and the internal standard from the plasma matrix.[7]
-
Liquid Chromatography:
-
Column: A Peerless basic C8 column (150 × 4.6 mm, 5 µm) is employed for chromatographic separation.[7]
-
Mobile Phase: The mobile phase consists of a mixture of Acetonitrile, 5 mM ammonium formate, Methanol, and 0.2% formic acid (30:20:50, v/v/v).[7]
-
Flow Rate: A flow rate of 1 mL/min is maintained.[7]
-
-
Mass Spectrometry:
Conclusion
The data presented in this guide demonstrates that robust and sensitive methods for the quantification of Dabigatran in human plasma can be successfully developed using stable isotope-labeled internal standards. Both Dabigatran-¹³C₆ and Dabigatran-d₄ have been shown to be suitable for this purpose, yielding excellent linearity and low limits of quantification. The choice of a specific internal standard and methodology will depend on the specific requirements of the study and the instrumentation available. By following the detailed experimental protocols and understanding the comparative performance data, researchers can confidently establish and validate bioanalytical methods for Dabigatran, ensuring the generation of high-quality data for drug development and clinical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence of a Newly Developed Dabigatran Etexilate Tablet Versus the Commercial Capsule and Impact of Rabeprazole-Induced Elevated Gastric pH on Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Performance evaluation of Dabigatran-13C6 in different mass spectrometers
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative bioanalysis of the direct thrombin inhibitor dabigatran, the choice of internal standard and mass spectrometry platform is pivotal for achieving accurate and robust results. This guide provides a comprehensive performance evaluation of Dabigatran-13C6, a stable isotope-labeled internal standard, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. We present a comparative summary of its performance against an alternative labeled internal standard, Dabigatran-d3, supported by experimental data from published studies.
Performance Metrics: this compound vs. Alternatives
The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] this compound, with its six carbon-13 isotopes, provides a significant mass shift from the parent drug, minimizing potential isotopic crosstalk.
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound and an alternative, Dabigatran-d3, on different mass spectrometer platforms.
Table 1: Performance of this compound in Various Mass Spectrometers
| Mass Spectrometer | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Shimadzu LCMS-8045 (Triple Quadrupole) | 10 - 500 (for NOACs) | Not Specified | Not Specified | Not Specified | r² > 0.99 | [2] |
| Waters TQ Detector (Tandem Quadrupole) | 0.8 - 800 | 0.46 | < 4% | < 6% | < 5% | [3] |
| Not Specified | 1.016 - 304.025 | 1.016 | < 2.70% | Not Specified | Not Specified | [4] |
Table 2: Performance of Alternative Internal Standard (Dabigatran-d3)
| Mass Spectrometer | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Waters Quattro Premier XE (Tandem Quadrupole) | Not Specified | < 0.5 | Not Specified | Not Specified | Not Specified | [5] |
| Not Specified | 2.5 - 1000 | 2.5 | < 9% | < 9% | 101-114% | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental workflows for the analysis of dabigatran in human plasma using this compound.
Sample Preparation: Protein Precipitation
A widely used method for its simplicity and speed.
-
To 100 µL of human plasma, add 900 µL of an internal standard solution (containing this compound in a protein precipitating solvent like methanol or acetonitrile).
-
Vortex the mixture for 5 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 5 minutes at room temperature.
-
Transfer 500 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
This method offers cleaner extracts compared to protein precipitation.
-
Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the plasma sample, to which the this compound internal standard has been added.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[4]
LC-MS/MS Analysis
The chromatographic separation is typically performed on a C18 or similar reversed-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Visualizing the Workflow
To illustrate the analytical process, the following diagrams were created using the DOT language.
Caption: Experimental workflow for dabigatran analysis using protein precipitation.
Caption: Experimental workflow for dabigatran analysis using solid-phase extraction.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of dabigatran in biological matrices. The presented data, collated from various studies, demonstrates its excellent performance across different triple quadrupole mass spectrometer systems, achieving low limits of quantification and high precision and accuracy. While direct comparative studies are limited, the available data suggests that both this compound and Dabigatran-d3 are suitable choices for internal standards in regulated bioanalysis. The selection of a specific mass spectrometer will ultimately depend on the desired sensitivity, throughput, and specific requirements of the analytical laboratory. This guide provides a foundational understanding for researchers to make informed decisions when developing and validating methods for dabigatran quantification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. shimadzu.com [shimadzu.com]
- 3. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endotell.ch [endotell.ch]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dabigatran Quantification: A Method Validation Report for a Dabigatran-13C6 Based Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a Dabigatran-13C6 internal standard for the quantification of Dabigatran in human plasma, alongside alternative analytical techniques. The presented data is synthesized from publicly available research and adheres to the principles outlined in regulatory guidelines from the FDA and EMA for bioanalytical method validation.[1][2][3][4][5][6]
Introduction to Dabigatran and the Need for Accurate Quantification
Dabigatran is a potent, direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[7] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While various methods exist, LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and specificity.[8][9] This report details the validation of an LC-MS/MS assay using a stable isotope-labeled internal standard (this compound) and compares its performance against other common analytical approaches.
Method Performance Comparison
The following tables summarize the key performance characteristics of the this compound LC-MS/MS assay compared to alternative methods. The acceptance criteria are based on established regulatory guidelines.[1][2][3][4][5][6]
Table 1: Comparison of Quantitative Bioanalytical Methods for Dabigatran
| Parameter | This compound LC-MS/MS | HPLC-UV | Coagulation Assays (HTI, ECA) |
| Linearity (r²) | ≥0.99[10][11] | ≥0.9958[12] | Good correlation with LC-MS/MS (r²=0.96-0.97)[8][9] |
| Lower Limit of Quantification (LLOQ) | 0.46 - 1.04 ng/mL[10][13] | 3.32 ng/mL[12] | Less sensitive at low concentrations[8][9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[14] | Within ±10%[12] | Variable, especially at low concentrations[8][9] |
| Precision (% CV) | ≤15% (≤20% at LLOQ)[13][14] | ≤2%[12] | Higher variability compared to LC-MS/MS[8][9] |
| Specificity/Selectivity | High | Moderate | Low (susceptible to interferences) |
| Throughput | High | Moderate | Low to Moderate |
Table 2: this compound LC-MS/MS Assay Validation Summary
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Observed Performance |
| Linearity (r²) | ≥0.99 | ≥0.99[10][11] |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | 95.84-109.44 %[14] |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | 1.07-9.79 %[13][14] |
| Recovery | Consistent, precise, and reproducible | Mean recoveries ≥98%[15] |
| Matrix Effect | Investigated and minimized | No significant ion suppression observed[8] |
| Stability (Bench-top, Freeze-thaw, Long-term) | Within ±15% of nominal concentration | Stable under various conditions[13] |
Experimental Protocols
This compound LC-MS/MS Assay
This method provides a highly sensitive and specific approach for the quantification of Dabigatran in plasma.
1. Sample Preparation:
-
A solid-phase extraction (SPE) technique is commonly employed for the extraction of Dabigatran and the this compound internal standard from plasma samples.[10][11]
-
Alternatively, protein precipitation with acetonitrile can be used.[14]
-
The extracted samples are then evaporated to dryness and reconstituted in the mobile phase.[14]
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C8 or C18 reverse-phase column (e.g., Peerless basic C8, 150 x 4.6 mm, 5 µm).[10][11]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer such as 5 mM ammonium formate with 0.2% formic acid.[10][11]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A less sensitive but still viable alternative for Dabigatran quantification.
1. Sample Preparation:
-
Protein precipitation or liquid-liquid extraction.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.0) and an organic solvent like methanol.[12]
-
Flow Rate: Typically 0.8-1.0 mL/min.[17]
Alternative Method: Coagulation Assays
These functional assays measure the anticoagulant effect of Dabigatran.
-
Hemoclot Thrombin Inhibitors (HTI) and Ecarin Clotting Assay (ECA): These assays measure the inhibition of thrombin.[8][9] While they show good correlation with LC-MS/MS at therapeutic concentrations, their precision and accuracy are less satisfactory at lower levels.[8][9]
-
Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT): These common coagulation tests are relatively insensitive to Dabigatran and are not recommended for its quantification.[8][9]
Visualizations
Caption: Experimental workflow for the this compound LC-MS/MS assay.
Caption: Simplified signaling pathway of Dabigatran's mechanism of action.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. moh.gov.bw [moh.gov.bw]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. ijrti.org [ijrti.org]
- 8. endotell.ch [endotell.ch]
- 9. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. iajps.com [iajps.com]
- 13. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. actascientific.com [actascientific.com]
- 19. ijbpr.net [ijbpr.net]
Safety Operating Guide
Navigating the Safe Disposal of Dabigatran-13C6: A Procedural Guide
Hazard Identification and Safety Precautions
Dabigatran and its derivatives are classified with several hazard statements, indicating potential risks to personnel and the environment. Understanding these hazards is the first step in safe handling and disposal.
Summary of Hazard Classifications for Dabigatran and its Derivatives:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation. | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation. | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure (Category 3) |
| H361 | Suspected of damaging fertility or the unborn child. | Toxic to Reproduction (Category 2) |
| H372 | Causes damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity - Repeated Exposure (Category 1) |
| H413 | May cause long lasting harmful effects to aquatic life. | Aquatic Chronic (Category 4) |
Data sourced from Safety Data Sheets for Dabigatran etexilate and Dabigatran etexilate mesilate.[1][2][3][4]
Personal Protective Equipment (PPE): Before handling Dabigatran-13C6, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure.
-
Gloves: Wear protective gloves.[2]
-
Eye Protection: Use eye protection.[2]
-
Lab Coat: Wear a lab coat or other protective clothing.[2]
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. However, if handling powders or creating aerosols, use a suitable respirator.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any pharmaceutical waste, must adhere to local, state, and federal regulations.[5][6] The following protocol provides a general workflow for its disposal in a laboratory setting.
1. Initial Assessment and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. Based on the hazard statements, particularly H413 (May cause long lasting harmful effects to aquatic life), it should be treated as hazardous waste.[4]
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated for proper chemical waste disposal.[7]
2. Containment and Labeling:
-
Primary Container: Collect all this compound waste, including any unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated, leak-proof, and sealable container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
3. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[2]
-
Decontamination: Decontaminate the spill area by scrubbing with alcohol.[2]
-
Collection: Collect the absorbent material and any contaminated cleaning supplies in the designated hazardous waste container.
4. Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Documentation: Maintain records of the waste generated and its disposal, as required by regulations.[7]
Important Considerations:
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[5][8] Improper disposal can lead to environmental contamination.[9]
-
Consult Local Regulations: Disposal regulations can vary by location. Always consult your local and institutional guidelines for specific requirements.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Dabigatran-13C6
This guide provides comprehensive procedural information for the safe handling and disposal of Dabigatran-13C6, a stable isotope-labeled form of the potent direct thrombin inhibitor, Dabigatran. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal.
Hazard Identification and Risk Assessment
Dabigatran and its derivatives are potent pharmaceutical compounds that can cause skin and eye irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[1] While this compound is not radioactive, as Carbon-13 is a stable isotope, it should be handled with the same precautions as the unlabeled parent compound due to its pharmacological activity.[3][][]
Key Hazards:
-
Harmful if swallowed.[1]
-
Suspected of damaging fertility or the unborn child.[1]
-
Causes damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for specific procedures. However, for handling potent compounds like this compound, a high level of protection is recommended.
| Task | Minimum Recommended PPE |
| Receiving and Unpacking | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Disposable Gown (back-closing)[6]- Safety Goggles or Face Shield[6]- N95 or higher Respirator[6] |
| Solution Preparation | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Handling Solutions | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Spill Cleanup (Solid) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 or higher Respirator |
| Spill Cleanup (Liquid) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Glasses |
Operational and Disposal Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and follow your institution's emergency procedures.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Follow the specific storage temperature recommendations provided by the manufacturer.
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and disposed of.
Handling Procedures
General Precautions:
-
Handle this compound in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting (Solid)".
-
Prepare the workspace in a chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, weighing paper, spatula, volumetric flask, and the chosen solvent.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound onto weighing paper.
-
Use a gentle technique to avoid creating airborne dust.
-
-
Dissolving:
-
Transfer the weighed compound into the volumetric flask.
-
Add a small amount of the solvent to the flask and swirl gently to dissolve the compound.
-
Once dissolved, add the solvent to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution according to the manufacturer's recommendations, typically protected from light.
-
Disposal Plan
As Carbon-13 is a stable isotope, the disposal of this compound waste does not require special precautions for radioactivity.[3][] The waste should be handled as chemical waste, following all local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and bench paper should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[9]
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationship: Emergency Spill Response
Caption: Emergency response plan for a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. moravek.com [moravek.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. FDA Drug Safety Communication: Special storage and handling requirements must be followed for Pradaxa (dabigatran etexilate mesylate) capsules | FDA [fda.gov]
- 8. novadozpharma.com [novadozpharma.com]
- 9. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
